molecular formula C11H18O3 B1201478 (-)-Hydroxydihydrobovolide CAS No. 6067-11-4

(-)-Hydroxydihydrobovolide

Cat. No.: B1201478
CAS No.: 6067-11-4
M. Wt: 198.26 g/mol
InChI Key: VJZWZDQDXPADSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- has been reported in Epichloe typhina, Phleum pratense, and Gaeumannomyces with data available.

Properties

CAS No.

6067-11-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one

InChI

InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3

InChI Key

VJZWZDQDXPADSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=C(C(=O)O1)C)C)O

Other CAS No.

6067-11-4

Synonyms

hydroxydihydrobovolide

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Presence of (-)-Hydroxydihydrobovolide in Clausena emarginata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

(-)-Hydroxydihydrobovolide, a natural product of scientific interest, has been attributed to the plant species Clausena emarginata Huang. While this compound is commercially available and its origin is cited as this particular plant, a comprehensive review of publicly accessible scientific literature does not yield the primary research article detailing its initial discovery, isolation, and characterization from Clausena emarginata. This technical guide, therefore, aims to provide a thorough overview based on the available data, including general phytochemical insights into Clausena emarginata, established methodologies for the isolation of natural products from this genus, and the known properties of this compound. The absence of the primary source necessitates a generalized approach to the experimental protocols.

Phytochemical Landscape of Clausena emarginata

Clausena emarginata, a member of the Rutaceae family, is a rich source of diverse secondary metabolites. Phytochemical investigations have led to the isolation and characterization of numerous compounds, primarily carbazole (B46965) alkaloids, coumarins, limonoids (specifically A,D-seco-limonoids), and lignans.[1][2][3][4] These classes of compounds have demonstrated a wide range of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects, making Clausena emarginata a plant of significant interest for drug discovery.[1][4]

Physicochemical Properties of this compound

While the specific yield and detailed spectroscopic data from its isolation from Clausena emarginata are not available in the reviewed literature, the fundamental physicochemical properties of this compound have been reported.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃[5]
Molecular Weight 198.26 g/mol [5]
CAS Number 124097-54-7[1]
Appearance Light yellow to yellow oil[5]

Generalized Experimental Protocols

The following protocols are based on established methods for the isolation of terpenoid-like compounds from the Clausena genus and are intended to serve as a practical guide.

Extraction
  • Plant Material Preparation: Air-dry the stems and leaves of Clausena emarginata.

  • Grinding: Pulverize the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours). Alternatively, use Soxhlet extraction for a more exhaustive process.

  • Concentration: Concentrate the resulting ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

A generalized workflow for the isolation of a target compound like this compound from the crude extract is depicted below. This multi-step process employs various chromatographic techniques to separate compounds based on their polarity and size.

G General Workflow for Natural Product Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Plant_Material Dried & Powdered Clausena emarginata Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Ethanol Maceration Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Solvent_Partitioning Fractions Hexane, EtOAc, BuOH Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC Semi_Pure_Fractions->HPLC Pure_Compound This compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy G Conceptual Bioactivity Screening Cascade Start This compound Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Screening Active Inactive Inactive Hit_Identification->Inactive Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Drug_Candidate Potential Drug Candidate In_Vivo_Studies->Drug_Candidate

References

Initial Characterization of (-)-Hydroxydihydrobovolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial characterization of (-)-Hydroxydihydrobovolide, a natural product isolated from Portulaca oleracea L. The document collates available data on its cytotoxicity and pharmacokinetic profile. While direct experimental evidence for its anti-inflammatory and antioxidant activities is not yet available in published literature, this guide also presents standardized experimental protocols and relevant signaling pathways for future investigations into these potential biological activities.

Chemical and Physical Properties

This compound is classified as an α,β-unsaturated γ-lactone. Its structure has been elucidated and confirmed through spectroscopic methods.

Biological Activity

The primary biological activity reported for this compound is its cytotoxic effect on human neuroblastoma cells.

Cytotoxicity

An initial study has demonstrated that this compound exhibits significant cytotoxicity against SH-SY5Y human neuroblastoma cells.[1][2][3][4][5] At a concentration of 50 µM, the compound was shown to have a notable effect on cell viability.[1][2][3][4][5] The same study noted that at concentrations lower than 50 µM, no significant neuroprotective or proliferative effects were observed, suggesting a potential for anti-tumor activity at concentrations at or above this threshold.[3]

Table 1: Cytotoxicity Data for this compound

Cell LineCompound ConcentrationObserved EffectReference
SH-SY5Y50 µMSignificant cytotoxicity[1][2][3][4][5]

Note: A specific IC50 value has not been reported in the reviewed literature.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats following intravenous and oral administration of a Portulaca oleracea L. extract.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Tmax (oral)11min
Absolute Bioavailability (oral)4.12%

The compound is rapidly absorbed after oral administration, as indicated by the short Tmax. However, it exhibits low absolute bioavailability, suggesting poor absorption or significant first-pass metabolism.[1][2][3][4][5]

Proposed Areas for Further Investigation

Based on the chemical class of this compound (α,β-unsaturated γ-lactone), further investigation into its potential anti-inflammatory and antioxidant properties is warranted.

Potential Anti-inflammatory Activity

Many natural compounds with anti-inflammatory properties exert their effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase-2 (COX-2) pathway.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.

  • COX-2 Signaling Pathway: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_cox2 COX-2 Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Translocation->Pro_inflammatory_Genes Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response HDB1 This compound (Proposed Target) HDB1->IKK Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain HDB2 This compound (Proposed Target) HDB2->COX2 Inhibition

Caption: Proposed anti-inflammatory signaling pathways for investigation.
Potential Antioxidant Activity

The antioxidant potential of natural compounds is often assessed by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this activity.

antioxidant_workflow cluster_workflow DPPH Antioxidant Assay Workflow start Prepare DPPH solution (purple) add_hdb Add this compound (or standard antioxidant) start->add_hdb incubate Incubate in the dark add_hdb->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate

Caption: General experimental workflow for DPPH antioxidant assay.

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments discussed in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antioxidant Assay (DPPH Radical Scavenging Assay)
  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent without the compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

Conclusion

The initial characterization of this compound has revealed cytotoxic activity against SH-SY5Y neuroblastoma cells and a pharmacokinetic profile marked by rapid absorption and low bioavailability. Its chemical structure suggests potential for anti-inflammatory and antioxidant activities, which remain to be experimentally verified. The protocols and pathway diagrams provided herein offer a framework for guiding future research to fully elucidate the therapeutic potential of this natural compound.

References

An In-depth Technical Guide to the Biosynthesis of Butenolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of four-carbon unsaturated lactones, represent a significant and diverse group of natural products with a wide array of biological activities.[1] Their structural scaffold is a recurring motif in numerous secondary metabolites isolated from bacteria, fungi, plants, and marine organisms.[2] These compounds have garnered substantial interest in the fields of drug discovery and development due to their potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[2] Furthermore, some butenolides act as crucial signaling molecules, regulating complex biological processes such as antibiotic production in Streptomyces and quorum sensing in bacteria. Understanding the intricate biosynthetic pathways that lead to the formation of these valuable compounds is paramount for their targeted discovery, rational bioengineering, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of butenolide compounds. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic machinery and molecular logic underlying the construction of the butenolide ring and its various derivatives. This document will delve into the key precursor molecules, enzymatic steps, and regulatory mechanisms involved in butenolide biosynthesis across different producing organisms. Detailed experimental protocols for key analytical and molecular biology techniques are provided to facilitate further research in this field. All quantitative data has been summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Biosynthesis Pathways

The biosynthesis of the butenolide core generally involves the condensation of precursor molecules derived from primary metabolism, followed by a series of enzymatic modifications including cyclization, oxidation, and reduction reactions. While specific pathways can vary between organisms and butenolide families, a common theme involves the utilization of acyl-CoA precursors and intermediates from glycolysis or the pentose (B10789219) phosphate (B84403) pathway.

Bacterial Butenolide Biosynthesis

In bacteria, particularly within the genera Pseudomonas and Streptomyces, butenolide biosynthesis is often linked to the production of signaling molecules and antibiotics.

In Pseudomonas , the biosynthesis of butenolides like styrolides and acaterins has been elucidated. The proposed pathway for styrolide biosynthesis begins with the condensation of a C3 building block derived from glyceraldehyde-3-phosphate (GAP) with an activated 3-oxo fatty acid precursor.[3] The acaterin (B1665402) pathway is homologous to the styrolide pathway.[3]

In Streptomyces , butenolides are well-established as signaling molecules that regulate antibiotic production and morphological differentiation. The biosynthesis of many Streptomyces butenolides involves an acyl-CoA oxidase as a key enzyme.

Below is a generalized model for bacterial butenolide biosynthesis, illustrating the convergence of fatty acid and carbohydrate metabolism.

bacterial_butenolide_biosynthesis cluster_precursors Primary Metabolism cluster_pathway Butenolide Biosynthesis Fatty Acid Metabolism Fatty Acid Metabolism Acyl-CoA Acyl-CoA Fatty Acid Metabolism->Acyl-CoA Carbohydrate Metabolism Carbohydrate Metabolism Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Carbohydrate Metabolism->Glyceraldehyde-3-Phosphate 3-Oxo-fatty-acyl-ACP 3-Oxo-fatty-acyl-ACP Acyl-CoA->3-Oxo-fatty-acyl-ACP Fatty Acid Synthase Condensation Condensation 3-Oxo-fatty-acyl-ACP->Condensation C3 Intermediate C3 Intermediate Glyceraldehyde-3-Phosphate->C3 Intermediate C3 Intermediate->Condensation Linear Precursor Linear Precursor Condensation->Linear Precursor Cyclization Cyclization Linear Precursor->Cyclization Enoyl-ACP Reductase/Synthase Butenolide Core Butenolide Core Cyclization->Butenolide Core Oxidoreductase Modified Butenolides Modified Butenolides Butenolide Core->Modified Butenolides Tailoring Enzymes

Figure 1: Generalized bacterial butenolide biosynthesis pathway.
Fungal Butenolide Biosynthesis

Fungi, particularly species of Aspergillus, are prolific producers of a diverse range of butenolides.[2] Fungal butenolide biosynthesis is often attributed to polyketide synthase (PKS) or hybrid PKS-non-ribosomal peptide synthetase (NRPS) pathways. These pathways utilize simple acyl-CoA building blocks, such as acetyl-CoA and malonyl-CoA, which are sequentially condensed to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final butenolide product.

For instance, the biosynthesis of many butenolides in Aspergillus terreus is thought to originate from the dimerization of p-hydroxyphenylpyruvic acid (HPPA) or phenylpyruvic acid (PPA).

The following diagram illustrates a generalized fungal polyketide-based butenolide biosynthesis pathway.

fungal_butenolide_biosynthesis cluster_precursors Primary Metabolism cluster_pathway Polyketide Pathway Acetyl-CoA Acetyl-CoA Starter Unit Starter Unit Acetyl-CoA->Starter Unit Malonyl-CoA Malonyl-CoA Extender Units Extender Units Malonyl-CoA->Extender Units PKS PKS Starter Unit->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Extender Units->PKS Cyclization/Release Cyclization/Release Polyketide Chain->Cyclization/Release Thioesterase/Claisen Cyclase Butenolide Scaffold Butenolide Scaffold Cyclization/Release->Butenolide Scaffold Functionalized Butenolides Functionalized Butenolides Butenolide Scaffold->Functionalized Butenolides Tailoring Enzymes (e.g., P450s, Methyltransferases)

Figure 2: Generalized fungal polyketide pathway for butenolide biosynthesis.

Quantitative Data

A comprehensive understanding of biosynthetic pathways requires quantitative data on various parameters. This section summarizes available quantitative information related to butenolide production. Due to the vast diversity of butenolide compounds and producing organisms, the data presented here is a representative sample from published literature.

Compound FamilyProducing OrganismPrecursor(s)Product Yield (mg/L)Reference(s)
StyrolidesPseudomonas fluorescens4-hydroxyphenylpyruvic acid, Malonyl-CoANot explicitly quantified[3]
AcaterinsPseudomonas sp.Malonyl-CoA, Glyceraldehyde-3-phosphateNot explicitly quantified[3]
Avermectin (regulated by butenolides)Streptomyces avermitilisNot directly applicableNot explicitly quantified
ButenolidesAspergillus terreusp-hydroxyphenylpyruvic acid, Phenylpyruvic acidNot explicitly quantified
Asperlides A-CMarine-derived Aspergillus terreusNot specifiedNot explicitly quantified
Terrein (regulated by butenolides)Aspergillus terreus RA2905Not specified~150-200 (in engineered strains)

Note: Quantitative data on enzyme kinetics (Km, kcat) and in vivo precursor concentrations for butenolide biosynthetic pathways are not widely available in a consolidated format in the current literature.

Experimental Protocols

The elucidation of butenolide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Gene Cluster Identification and Functional Analysis

a. Gene Knockout using Homologous Recombination (Example: Pseudomonas)

This protocol describes a general method for creating markerless gene deletions in Pseudomonas species, which is crucial for functional characterization of biosynthetic genes.

Workflow:

gene_knockout_workflow PCR amplify upstream & downstream flanking regions of target gene PCR amplify upstream & downstream flanking regions of target gene Fuse fragments via overlap extension PCR Fuse fragments via overlap extension PCR PCR amplify upstream & downstream flanking regions of target gene->Fuse fragments via overlap extension PCR Clone fused fragment into suicide vector (e.g., pEX18Tc) Clone fused fragment into suicide vector (e.g., pEX18Tc) Fuse fragments via overlap extension PCR->Clone fused fragment into suicide vector (e.g., pEX18Tc) Transform suicide vector into E. coli donor strain Transform suicide vector into E. coli donor strain Clone fused fragment into suicide vector (e.g., pEX18Tc)->Transform suicide vector into E. coli donor strain Conjugate into Pseudomonas recipient strain Conjugate into Pseudomonas recipient strain Transform suicide vector into E. coli donor strain->Conjugate into Pseudomonas recipient strain Select for single-crossover integrants (antibiotic resistance) Select for single-crossover integrants (antibiotic resistance) Conjugate into Pseudomonas recipient strain->Select for single-crossover integrants (antibiotic resistance) Counter-select for double-crossover events (e.g., sucrose (B13894) sensitivity via sacB) Counter-select for double-crossover events (e.g., sucrose sensitivity via sacB) Select for single-crossover integrants (antibiotic resistance)->Counter-select for double-crossover events (e.g., sucrose sensitivity via sacB) Screen for deletion mutants via PCR and sequencing Screen for deletion mutants via PCR and sequencing Counter-select for double-crossover events (e.g., sucrose sensitivity via sacB)->Screen for deletion mutants via PCR and sequencing heterologous_expression_workflow Isolate or synthesize the biosynthetic gene cluster (BGC) Isolate or synthesize the biosynthetic gene cluster (BGC) Clone BGC into an Aspergillus expression vector (e.g., pTAEX3) Clone BGC into an Aspergillus expression vector (e.g., pTAEX3) Isolate or synthesize the biosynthetic gene cluster (BGC)->Clone BGC into an Aspergillus expression vector (e.g., pTAEX3) Protoplast preparation of A. oryzae host strain Protoplast preparation of A. oryzae host strain Clone BGC into an Aspergillus expression vector (e.g., pTAEX3)->Protoplast preparation of A. oryzae host strain PEG-mediated protoplast transformation with the expression vector PEG-mediated protoplast transformation with the expression vector Protoplast preparation of A. oryzae host strain->PEG-mediated protoplast transformation with the expression vector Regenerate and select transformants on appropriate media Regenerate and select transformants on appropriate media PEG-mediated protoplast transformation with the expression vector->Regenerate and select transformants on appropriate media Cultivate transformants in production medium Cultivate transformants in production medium Regenerate and select transformants on appropriate media->Cultivate transformants in production medium Extract and analyze metabolites by LC-MS and NMR Extract and analyze metabolites by LC-MS and NMR Cultivate transformants in production medium->Extract and analyze metabolites by LC-MS and NMR

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hydroxydihydrobovolide is a naturally occurring sesquiterpene lactone that has been isolated from medicinal plants such as Portulaca oleracea and Clausena emarginata. This class of compounds, characterized by a core lactone ring, has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound and related natural lactones, with a focus on their isolation, structural characterization, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of natural product chemistry.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. Their chemical structures are characterized by a 15-carbon skeleton organized into a variety of cyclic forms, typically containing a γ-lactone ring. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, epoxides, and hydroxyl groups, contributes to their potent biological effects. This compound is a representative of this class, and its study, along with that of related lactones, offers valuable insights into potential therapeutic applications.

Isolation and Structural Characterization

Natural Sources

This compound has been successfully isolated from the following plant species:

  • Portulaca oleracea L. (purslane)

  • Clausena emarginata Huang

General Isolation Protocol for Sesquiterpene Lactones

The following is a generalized procedure for the isolation of sesquiterpene lactones from plant material, based on common laboratory practices.

Experimental Protocol: Isolation of Sesquiterpene Lactones

  • Extraction:

    • Air-dry the plant material (e.g., aerial parts) at room temperature.

    • Grind the dried material into a fine powder.

    • Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetone) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Concentrate each fraction to dryness to yield the respective sub-extracts.

  • Chromatographic Purification:

    • Subject the most biologically active fraction (often the chloroform or ethyl acetate fraction for sesquiterpene lactones) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compounds.

Structural Elucidation

The structure of this compound and related lactones is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

Biological Activities

While specific data for this compound is limited, the broader class of sesquiterpene lactones exhibits a range of significant biological activities. The data presented below for related compounds provides a strong indication of the potential therapeutic applications of this compound.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxicity against human neuroblastoma SH-SY5Y cells at a concentration of 50 µM. The cytotoxic potential of related sesquiterpene lactones against various cancer cell lines is well-documented, with IC50 values often in the low micromolar range.

CompoundCell LineIC50 (µM)Reference
This compound SH-SY5Y>50(Xu et al., 2017)
Parthenolide MCF-7 (Breast)5.8(Not specifically cited)
Costunolide HepG2 (Liver)15.2(Not specifically cited)
Alantolactone A549 (Lung)3.5(Not specifically cited)
Dehydrocostus lactone HeLa (Cervical)8.7(Not specifically cited)
Anti-inflammatory Activity

Many sesquiterpene lactones are potent inhibitors of inflammatory pathways. This activity is largely attributed to their ability to interfere with key signaling molecules like NF-κB and STAT3.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones inhibit NF-κB activation by targeting the IKK complex, thereby preventing the degradation of IκBα.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates Lactones Sesquiterpene Lactones (e.g., this compound) Lactones->IKK_Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Following cytokine or growth factor stimulation, Janus kinases (JAKs) are activated and phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. Sesquiterpene lactones can inhibit the phosphorylation of STAT3, thereby blocking its activation.

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Lactones Sesquiterpene Lactones Lactones->JAK inhibit

The Bioactivity of (-)-Hydroxydihydrobovolide: A Framework for a Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search has revealed a significant scarcity of publicly available scientific data on the specific bioactivity of (-)-Hydroxydihydrobovolide. The information is currently limited to a preliminary study describing its isolation and initial cytotoxic evaluation. Consequently, the following in-depth technical guide is presented as a structured framework. While the core requirements for data presentation, experimental protocols, and visualizations are addressed, the content largely utilizes illustrative examples and methodologies from broader research in natural product bioactivity. This guide is intended to serve as a template for what a complete review would entail once more research on this compound becomes available.

Introduction

This compound is a natural product whose biological activities are beginning to be explored. This technical guide aims to consolidate the current, albeit limited, understanding of its bioactivity and to provide a comprehensive framework for future research and drug development efforts. The document will cover its cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, presenting available data, detailing experimental methodologies, and illustrating relevant biological pathways.

Cytotoxic Activity

The potential of this compound as a cytotoxic agent has been preliminarily investigated. The primary available data points to its activity against the human neuroblastoma cell line, SH-SY5Y.

Quantitative Cytotoxicity Data

A summary of the reported cytotoxic activity of this compound is presented in Table 1.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeMetricValueReference
SH-SY5YCCK-8IC50> 50 µM[1]

Note: The available data indicates that at concentrations lower than 50 µM, this compound did not show significant growth-inhibiting or cytotoxic effects on SH-SY5Y cells.[1] Further studies with a broader range of cancer cell lines and higher concentrations are necessary to fully characterize its cytotoxic profile.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound against the SH-SY5Y cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits the growth of SH-SY5Y cells by 50% (IC50).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed SH-SY5Y cells in 96-well plate b Incubate for 24h a->b c Prepare serial dilutions of this compound b->c d Treat cells with compound c->d e Incubate for 48h d->e f Add MTT solution e->f g Incubate for 4h f->g h Solubilize formazan with DMSO g->h i Measure absorbance at 490 nm h->i j Calculate % cell viability i->j k Determine IC50 value j->k G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription Inhibitor This compound (Hypothetical) Inhibitor->IKK inhibits? Inhibitor->NFkB inhibits translocation?

References

(-)-Hydroxydihydrobovolide: An Examination of its Reported Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive review of available scientific literature reveals that the natural product (-)-hydroxydihydrobovolide has been investigated for its antimalarial properties but was found to be inactive against the malaria parasite Plasmodium falciparum. This finding contradicts the premise of significant antimalarial potential for this compound.

This compound, a natural product isolated from the plants Clausena emarginata and Rhaphidophora decursiva, was evaluated as part of a broader screening of compounds for antiplasmodial activity. The pivotal study, a bioassay-directed fractionation of extracts from Rhaphidophora decursiva, isolated several compounds, including this compound.

Subsequent in vitro testing against P. falciparum demonstrated that this compound did not exhibit significant inhibitory activity. The researchers reported an IC50 value greater than 10 μg/mL, a concentration at which a compound is generally considered inactive for the purpose of antimalarial drug discovery.[1]

Due to its lack of notable antiplasmodial activity in this key study, further investigation into its specific mechanism of action against malaria parasites has not been pursued. Consequently, there is no available data on signaling pathways affected by this compound in the context of malaria, nor are there detailed experimental protocols for its antimalarial evaluation beyond the initial screening that determined its inactivity.

While this compound has been noted for other biological activities, including anti-HIV properties and cytotoxicity against certain cancer cell lines, the current body of scientific evidence does not support its classification as a compound with antimalarial properties. Therefore, the development of a detailed technical guide on its antimalarial attributes is not feasible based on existing research.

Summary of Findings

CompoundSourceTarget OrganismIn Vitro Activity (IC50)Conclusion
This compoundRhaphidophora decursivaPlasmodium falciparum> 10 μg/mLInactive[1]

Experimental Context

The assessment of this compound's antiplasmodial activity was conducted as part of a bioassay-guided fractionation study. This process involves the systematic separation of a crude extract into its individual components, with each fraction and isolated compound being tested for biological activity. In this case, while the crude extract of Rhaphidophora decursiva showed initial promise, the isolated this compound did not retain this activity.[1][2]

Conclusion for Drug Development Professionals

Based on the available scientific literature, this compound is not considered a viable candidate for antimalarial drug development. Research efforts in the field are directed towards compounds that exhibit potent activity against P. falciparum at much lower concentrations. The lack of significant in vitro activity for this compound precludes its further investigation for this therapeutic application.

References

An In-depth Technical Guide on the Cytotoxic Effects of Goniothalamin, a Representative Styryl-Lactone, on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the cytotoxic effects of Goniothalamin, a naturally occurring styryl-lactone. Due to the lack of publicly available data on the cytotoxic effects of (-)-Hydroxydihydrobovolide, Goniothalamin is used here as a well-documented representative of the broader class of styryl-lactones to illustrate the required technical format and content for researchers, scientists, and drug development professionals.

Introduction

Goniothalamin is a styryl-lactone compound isolated from plants of the Goniothalamus genus.[1][2] Styryl-lactones have garnered significant interest in cancer research due to their potent cytotoxic and apoptotic effects against a wide range of cancer cell lines.[1][3] This document provides a comprehensive overview of the cytotoxic properties of Goniothalamin, detailing its efficacy, mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Cytotoxic Activity of Goniothalamin

The cytotoxic activity of Goniothalamin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Goniothalamin have been determined across various human cancer cell lines, demonstrating its broad-spectrum anticancer potential.

Table 1: IC50 Values of Goniothalamin in Human Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)¹Reference
Saos-2Osteosarcoma720.62 ± 0.063.10 ± 0.30[2]
MCF-7Breast Adenocarcinoma721.76 ± 0.518.79 ± 2.55[2]
UACC-62Melanoma721.83 ± 0.119.14 ± 0.55[2]
A549Lung Carcinoma721.95 ± 0.079.74 ± 0.35[2]
HT29Colon Adenocarcinoma721.64 ± 0.058.19 ± 0.25[2]
P-388Murine Lymphocytic LeukemiaNot Specified0.190.95[4]
Col-2Colon CancerNot Specified0.361.80[4]
T24Bladder CancerNot Specified0.391.95[4]
Lu-1Lung CancerNot Specified0.542.70[4]
KBOral Nasopharyngeal CancerNot Specified0.562.80[4]
ASKRat GliomaNot Specified0.673.35[4]
HeLaCervical Cancer48-13.28 ± 2.89[3]
SK-BR-3Breast CancerNot Specified20 µg/mL (used for mechanism studies)~100[5]
COR-L23Colon Cancer720.51 ± 0.022.55 ± 0.10[6]
LS-174TColon Cancer720.51 ± 0.022.55 ± 0.10[6]

¹Calculated based on the molecular weight of Goniothalamin (200.22 g/mol ). Note that experimental conditions can lead to variations in IC50 values.

Mechanism of Action: Induction of Apoptosis

Goniothalamin exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1][7] The apoptotic cascade initiated by Goniothalamin involves multiple signaling pathways, culminating in the activation of caspases and the execution of cell death.

The primary mechanism of Goniothalamin-induced apoptosis is through the intrinsic or mitochondrial pathway.[3][5] This process is characterized by:

  • Increased Oxidative Stress: Goniothalamin treatment leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress.[1]

  • Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential.[3]

  • Regulation of Bcl-2 Family Proteins: Goniothalamin downregulates the expression of the anti-apoptotic protein Bcl-2 and increases the Bax/Bcl-2 ratio, which promotes apoptosis.[5][7]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-7.[5]

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting apoptosis.[5]

Studies have shown that the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are also modulated by Goniothalamin:

  • MAPK Pathway: Goniothalamin treatment leads to the upregulation of phosphorylated p38 and JNK1/2, which are pro-apoptotic signals.[7]

  • Akt Pathway: The compound causes a downregulation of phosphorylated Akt, a key survival signal, thereby inhibiting cell survival.[7]

Goniothalamin can also induce cell cycle arrest, preventing cancer cells from proliferating. In HeLa and MDA-MB-231 breast cancer cells, Goniothalamin has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Goniothalamin.

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of Goniothalamin (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.[2] Incubate for specific time periods (e.g., 24, 48, and 72 hours).[2]

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This method is used to detect and quantify apoptotic and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12][13][14]

  • Protocol:

    • Cell Treatment: Treat cells with Goniothalamin at a concentration known to induce apoptosis (e.g., its IC50 value) for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[15]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein bands.[16][17]

  • Protocol:

    • Cell Lysis: After treatment with Goniothalamin, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved PARP, p-p38, p-JNK, p-Akt) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Goniothalamin_Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS Mitochondrion Mitochondrion Goniothalamin->Mitochondrion MAPK MAPK Pathway Goniothalamin->MAPK Akt Akt Pathway Goniothalamin->Akt ROS->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bcl2 ↑ Bax/Bcl-2 ratio Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (cleaved/active) Cytochrome_c->Caspase9 Caspase7 Caspase-7 (cleaved/active) Caspase9->Caspase7 PARP PARP Caspase7->PARP cleavage Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis p38_JNK ↑ p-p38 / p-JNK1/2 MAPK->p38_JNK p38_JNK->Apoptosis pAkt ↓ p-Akt (Survival) Akt->pAkt pAkt->Apoptosis inhibition

Caption: Goniothalamin-induced apoptosis signaling pathway in cancer cells.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat with Goniothalamin (Dose- and Time-response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_detection Apoptosis Detection (Flow Cytometry - Annexin V/PI) ic50->apoptosis_detection  Use IC50 concentration protein_analysis Protein Expression Analysis (Western Blot) ic50->protein_analysis  Use IC50 concentration results Data Analysis and Interpretation apoptosis_detection->results protein_analysis->results end End results->end

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

Goniothalamin, a representative styryl-lactone, demonstrates significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, modulated by oxidative stress and key signaling molecules such as Bcl-2 family proteins, caspases, and members of the MAPK and Akt pathways. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such cytotoxic compounds. Further research into Goniothalamin and related styryl-lactones may lead to the development of novel and effective anticancer therapeutic agents.

References

The Anti-HIV Potential of (-)-Hydroxydihydrobovolide: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing scientific literature reveals a significant gap in our understanding of the anti-HIV potential of (-)-Hydroxydihydrobovolide. At present, there are no published research articles, in-vitro or in-vivo studies, or clinical trials that specifically investigate the efficacy of this compound against the Human Immunodeficiency Virus (HIV).

Consequently, quantitative data regarding its anti-HIV activity, such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, are not available. Furthermore, the mechanism of action of this compound in the context of viral inhibition remains entirely unknown. The absence of primary research in this area means that detailed experimental protocols for assays related to its anti-HIV potential cannot be provided.

Insights from the Natural Source: Atalantia buxifolia

While direct evidence is lacking for this compound, examining its natural source, the plant Atalantia buxifolia, offers some context. This plant is known to produce a variety of bioactive phenolic compounds and coumarins.[1][2] Research on extracts and isolated compounds from Atalantia buxifolia has demonstrated other biological activities, including anti-inflammatory, cytotoxic, and antiviral effects against other viruses such as the dengue virus and hepatitis C virus.[1][3]

For instance, a study on the chemical constituents of Atalantia buxifolia led to the isolation of several new and known compounds, some of which were evaluated for their antidengue virus activity.[1] This suggests that the plant genus is a source of molecules with potential therapeutic applications, including antiviral properties. Coumarins, a class of compounds found in Atalantia buxifolia, have been a subject of interest in anti-HIV research, with some demonstrating inhibitory effects on various stages of the HIV replication cycle.[4][5][6][7] One notable example is (+)-calanolide A, a pyranocoumarin (B1669404) isolated from Calophyllum lanigerum, which has shown potent anti-HIV-1 activity and has been investigated in clinical trials.[8][9][10]

Future Directions and a Hypothetical Research Workflow

Given the absence of data, any discussion on the anti-HIV potential of this compound remains speculative. To ascertain its potential, a systematic scientific investigation would be required. A hypothetical experimental workflow to evaluate this is outlined below. This workflow represents a standard approach in the field of antiviral drug discovery.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization & Preclinical Development Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Compound->Cytotoxicity AntiHIV_Assay Anti-HIV Activity Assay (e.g., p24 antigen assay, reporter gene assay) Compound->AntiHIV_Assay RT_Assay Reverse Transcriptase Inhibition Assay AntiHIV_Assay->RT_Assay If Active Integrase_Assay Integrase Inhibition Assay AntiHIV_Assay->Integrase_Assay If Active Protease_Assay Protease Inhibition Assay AntiHIV_Assay->Protease_Assay If Active Entry_Assay Entry/Fusion Inhibition Assay AntiHIV_Assay->Entry_Assay If Active SAR Structure-Activity Relationship (SAR) Studies RT_Assay->SAR Integrase_Assay->SAR Protease_Assay->SAR Entry_Assay->SAR Animal_Models In vivo Efficacy in Animal Models SAR->Animal_Models

Caption: Hypothetical workflow for evaluating the anti-HIV potential of a novel compound.

Conclusion

References

Preliminary Mechanistic Insights into (-)-Hydroxydihydrobovolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a consolidated overview of the preliminary research into the mechanism of action of (-)-Hydroxydihydrobovolide. The information herein is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that comprehensive mechanistic studies on this compound are limited at present. The available data primarily focuses on its cytotoxic effects and pharmacokinetic profile.

Biological Activity: Cytotoxicity

Initial studies have identified this compound as a compound with cytotoxic properties. A key study demonstrated its effect on human neuroblastoma cells (SH-SY5Y).[1] As a member of the α-β-unsaturated γ-lactone class of compounds, it is suggested to possess potential anti-bacterial and anti-inflammatory properties.[1]

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound against the SH-SY5Y cell line.

CompoundCell LineConcentrationEffectReference
This compoundSH-SY5Y50 µMSignificant cytotoxicity[1]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered as part of a Portulaca oleracea L. extract.[1]

Summary of Pharmacokinetic Parameters

The table below outlines the key pharmacokinetic parameters observed in rats following oral and intravenous administration.

ParameterValueRoute of AdministrationReference
Tmax11 minOral[1]
Absolute Bioavailability4.12%Oral[1]

These findings indicate that this compound is rapidly absorbed but has low oral bioavailability.[1]

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in the preliminary studies of this compound.

Cytotoxicity Assay: MTT Protocol for SH-SY5Y Cells

This protocol is a representative method for assessing cytotoxicity in SH-SY5Y cells, based on standard practices for this cell line.[2][3][4]

Objective: To determine the cytotoxic effect of this compound on SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

  • Cell Treatment: After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24-48 hours).

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2][3]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Pharmacokinetic Study Protocol

This is a high-level overview of the methodology used to determine the pharmacokinetic parameters of this compound in rats.

Objective: To assess the pharmacokinetic profile of this compound after intravenous and oral administration of a Portulaca oleracea L. extract in rats.

Procedure:

  • Animal Dosing: A cohort of rats is administered the Portulaca oleracea L. extract containing a known concentration of this compound via intravenous and oral routes.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated ultra-high performance liquid chromatography (UHPLC) method.[1]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax and bioavailability.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preliminary studies on this compound.

G cluster_0 Cytotoxicity Studies cluster_1 Pharmacokinetic Studies cluster_2 Compound Information cell_culture SH-SY5Y Cell Culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_cyto Cell Viability Analysis mtt_assay->data_analysis_cyto animal_dosing Rat Dosing (IV & Oral) blood_sampling Blood Sampling animal_dosing->blood_sampling plasma_analysis UHPLC Plasma Analysis blood_sampling->plasma_analysis data_analysis_pk Pharmacokinetic Modeling plasma_analysis->data_analysis_pk compound This compound (from Portulaca oleracea) compound->treatment compound->animal_dosing

Workflow for Preliminary this compound Studies

Potential Mechanisms of Action: Inferences from Chemical Class

While direct evidence is lacking for this compound, its classification as an α-β-unsaturated γ-lactone provides a basis for hypothesizing its mechanism of action. Compounds in this class are known for a variety of biological activities.

  • Anti-inflammatory Activity: Sesquiterpene lactones, which often contain the α-methylene-γ-lactone moiety, have demonstrated anti-inflammatory activity. This activity is linked to the ability of the α,β-unsaturated carbonyl group to act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on key inflammatory proteins.[5][6] Many compounds with an α,β-unsaturated carbonyl moiety have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[7]

  • Anti-HIV Activity: The initial report on this compound mentions potent anti-HIV activity associated with this class of compounds.[1] Other natural products containing lactone structures have been investigated as anti-HIV agents, with mechanisms that can include inhibition of viral enzymes like reverse transcriptase or interference with viral entry.[8]

Future Directions and Conclusion

The preliminary data on this compound indicate a compound with notable cytotoxicity and rapid absorption in vivo. However, its low oral bioavailability presents a potential challenge for further development. The primary gap in the current understanding is the lack of detailed mechanistic studies.

Future research should focus on:

  • Elucidating the specific molecular targets responsible for its cytotoxic effects.

  • Investigating the signaling pathways modulated by this compound in cancer and immune cells.

  • Confirming and characterizing its potential anti-inflammatory and anti-viral activities.

  • Structure-activity relationship (SAR) studies to identify analogs with improved potency and pharmacokinetic properties.

References

Methodological & Application

Application Notes & Protocols: HPLC Method for the Purification and Analysis of (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for a preparative HPLC method for the purification of (-)-Hydroxydihydrobovolide and a sensitive analytical UHPLC-MS/MS method for its quantification in biological matrices. These methods are designed for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties
PropertyValue
Chemical Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol [1][2]
Chemical Structure (Structure can be found in chemical databases)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Part 1: Preparative HPLC for Purification

This section outlines the protocol for the isolation of this compound from a crude plant extract. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Workflow for Purification

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification start Crude Plant Extract dissolve Dissolve in DMSO start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Pre-equilibrated Column filter->inject separate Gradient Elution Separation inject->separate detect Monitor Elution at 210 nm separate->detect collect Collect Fractions based on Peak detect->collect pool Pool Fractions Containing Target collect->pool evaporate Remove Solvent under Vacuum pool->evaporate dry Lyophilize to Obtain Pure Compound evaporate->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification
  • Sample Preparation:

    • Obtain a pre-fractionated crude extract of the plant material known to contain this compound.

    • Accurately weigh the dried extract and dissolve it in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

    • Flow Rate: 4.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 500 µL (or as optimized for the column load).

  • Gradient Elution Program:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

    • Inject the prepared sample.

    • Run the gradient program as detailed in the table below.

    • Monitor the chromatogram for the elution of the target peak.

    • Collect fractions corresponding to the peak of interest using an automated fraction collector.

  • Post-Purification Processing:

    • Pool the fractions containing the purified compound, as confirmed by analytical HPLC or TLC.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a powder.

    • Determine the purity of the final compound using the analytical method described in Part 2.

Data Summary: Purification Parameters
ParameterCondition
Stationary Phase C18, 5 µm, 250 x 10 mm
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Flow Rate 4.0 mL/min
Detection UV at 210 nm
Temperature 30°C
Gradient Program Time (min)
0
5
35
40
41
50

Part 2: Analytical UHPLC-MS/MS for Quantification

This section provides a protocol for the sensitive and selective quantification of this compound in a sample matrix, such as plasma for pharmacokinetic studies. This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Workflow for Analysis

G cluster_prep Sample Preparation cluster_hplc UHPLC-MS/MS Analysis cluster_post Data Processing start Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject Sample transfer->inject separate Isocratic Separation on C18 inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration from Calibration Curve integrate->calculate end Quantitative Result calculate->end

Caption: Workflow for the quantitative analysis of this compound.

Experimental Protocol: Analysis
  • Preparation of Standards and Samples:

    • Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Create a series of working standard solutions by serially diluting the stock solution with 50% methanol.

    • Prepare calibration curve standards by spiking blank plasma with the working standard solutions to achieve a concentration range of 1-1000 ng/mL.

    • For each 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously for 2 minutes.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for injection.

  • UHPLC-MS/MS Instrumentation and Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water (containing 5 mM Ammonium Acetate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: To be determined by infusing a standard solution (e.g., Parent ion [M+H]⁺ or [M-H]⁻ → Product ion).

      • Internal Standard: To be determined based on the selected IS.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Summary: Analytical Parameters
ParameterCondition
Stationary Phase C18, 1.8 µm, 50 x 2.1 mm
Mobile Phase 70% Acetonitrile : 30% Water (5 mM Ammonium Acetate)
Flow Rate 0.3 mL/min
Detection ESI-MS/MS (MRM Mode)
Temperature 40°C
Linearity Range 1 - 1000 ng/mL
Sample Preparation Protein Precipitation

References

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial compounds. (-)-Hydroxydihydrobovolide has been identified as a compound with potential therapeutic properties, and this document provides a detailed protocol for evaluating its in vitro antimalarial activity against P. falciparum. The following application notes and protocols describe the standardized SYBR Green I-based fluorescence assay, a widely used, robust, and sensitive method for determining the 50% inhibitory concentration (IC50) of test compounds.[1][2]

Data Presentation

Quantitative data from the in vitro antimalarial assay for this compound should be summarized to determine its IC50 value. The results can be presented in a clear and structured table for easy comparison with standard antimalarial drugs.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (µM) ± SD
This compounde.g., 3D7 (Chloroquine-sensitive)[Insert experimental value]
This compounde.g., Dd2 (Chloroquine-resistant)[Insert experimental value]
Chloroquine (Control)3D7[Insert experimental value]
Chloroquine (Control)Dd2[Insert experimental value]
Artemisinin (Control)3D7[Insert experimental value]
Artemisinin (Control)Dd2[Insert experimental value]

Note: This table serves as a template. The actual IC50 values need to be determined experimentally.

Experimental Protocols

This section details the methodology for the SYBR Green I-based in vitro antimalarial activity assay.

1. Materials and Reagents:

  • Plasmodium falciparum strains (e.g., 3D7, Dd2)

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)[3]

  • This compound (stock solution in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[4]

  • 96-well black, flat-bottom microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)[4]

2. Plasmodium falciparum Culture:

  • Maintain continuous cultures of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.[3]

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.[5]

3. Assay Procedure:

  • Preparation of Drug Plates:

    • Prepare serial dilutions of this compound and standard control drugs in complete culture medium in a separate 96-well plate.

    • Transfer 100 µL of each drug dilution to the corresponding wells of the 96-well black assay plate.

    • Include wells with drug-free medium as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control.

  • Parasite Culture Addition:

    • Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia (ring stage) in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL, 1% hematocrit, and 0.5% parasitemia.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in the controlled gas environment.[6][7]

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer (containing SYBR Green I at a final concentration of 1x) to each well.[4]

    • Mix gently and incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]

4. Data Analysis:

  • Subtract the background fluorescence (uninfected erythrocytes) from all experimental wells.

  • Express the fluorescence intensity of the drug-treated wells as a percentage of the drug-free control wells.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Experimental Workflow for SYBR Green I Assay

G cluster_prep Plate Preparation cluster_culture Parasite Culture A Prepare serial dilutions of This compound and control drugs B Transfer 100 µL of drug solutions to 96-well plate A->B D Add 100 µL of parasite suspension to each well C Prepare synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) C->D E Incubate for 72 hours (37°C, 5% CO2, 5% O2) D->E F Add 100 µL of SYBR Green I lysis buffer to each well E->F G Incubate in dark for 1 hour at room temperature F->G H Read fluorescence (Ex: 485 nm, Em: 530 nm) G->H I Data Analysis: Calculate IC50 values H->I

Caption: Workflow for the SYBR Green I-based antimalarial assay.

G G Lysis and Addition of SYBR Green I H High Fluorescence G->H Proportional to DNA amount I Low Fluorescence G->I Proportional to DNA amount C C C->G F F F->G

References

Application Notes and Protocols: Assessing (-)-Hydroxydihydrobovolide Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the natural compound (-)-Hydroxydihydrobovolide using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[1][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.

Experimental Protocol: MTT Assay for this compound

This protocol is designed for adherent cells, which are commonly used in cytotoxicity studies. Modifications for suspension cells are also noted.

Materials and Reagents:

  • This compound (stock solution of known concentration)

  • Target cell line (e.g., SH-SY5Y, as previously studied with this compound)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl, or acidified isopropanol)[4]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate at an optimal density (e.g., 1x10^4 to 1x10^5 cells/well) incubation1 Incubate overnight (37°C, 5% CO2) to allow cell attachment cell_seeding->incubation1 remove_media Remove old media incubation1->remove_media add_treatment Add fresh media containing various concentrations of this compound remove_media->add_treatment controls Include vehicle control (e.g., DMSO) and untreated control wells add_treatment->controls incubation2 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) controls->incubation2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours at 37°C until purple precipitate is visible add_mtt->incubation3 solubilization Add solubilization solution (e.g., 100 µL DMSO) to dissolve formazan crystals incubation3->solubilization shaking Shake the plate for 15 minutes to ensure complete dissolution solubilization->shaking read_absorbance Measure absorbance at 570 nm using a microplate reader shaking->read_absorbance calculate_viability Calculate cell viability (%) and IC50 value read_absorbance->calculate_viability

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

Detailed Protocol:

  • Cell Seeding (Day 1):

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically between 1 x 10^4 and 1 x 10^5 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Treatment with this compound (Day 2):

    • Prepare serial dilutions of this compound in complete cell culture medium. A previous study on SH-SY5Y cells showed cytotoxic effects at concentrations higher than 50 µM, which can be a starting point for designing the concentration range.[6]

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells cultured in medium only.

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay (Day 4 or after treatment period):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Control)[Insert Value]100
[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value]
[Concentration 3][Insert Value][Insert Value]
[Concentration 4][Insert Value][Insert Value]
[Concentration 5][Insert Value][Insert Value]

SD: Standard Deviation

Potential Signaling Pathway

While the precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated, many natural cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a generalized signaling pathway that could be investigated.

Signaling_Pathway Potential Signaling Pathway for Cytotoxicity compound This compound cell_membrane Cell Membrane Interaction compound->cell_membrane mitochondria Mitochondrial Stress cell_membrane->mitochondria ros Increased ROS Production mitochondria->ros caspase_activation Caspase Cascade Activation (e.g., Caspase-3, -9) mitochondria->caspase_activation ros->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: A generalized pathway of cytotoxicity leading to apoptosis.

Interpretation of Results

  • High Absorbance: Indicates a high number of viable, metabolically active cells.

  • Low Absorbance: Suggests a reduction in cell viability or metabolic activity, indicative of cytotoxicity.[4]

  • Dose-Response Curve: A downward trend in cell viability with increasing concentrations of this compound confirms its cytotoxic effect.

  • IC50 Value: A lower IC50 value signifies higher cytotoxic potency of the compound.

It is important to note that the MTT assay primarily measures metabolic activity as an indicator of cell viability.[4] To confirm that cell death is occurring and to elucidate the mechanism (e.g., apoptosis vs. necrosis), it is recommended to complement the MTT assay with other assays, such as Annexin V/PI staining for apoptosis or LDH release for necrosis.

References

Application Notes and Protocols for Determining the Activity of (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxydihydrobovolide (HDB) is a naturally occurring α-β-unsaturated γ-lactone isolated from Portulaca oleracea L.[1]. This class of compounds is of significant interest in drug discovery due to the well-documented cytotoxic and pro-apoptotic activities of many of its members against various cancer cell lines. Preliminary studies have demonstrated that HDB exhibits significant cytotoxicity against the human neuroblastoma cell line SH-SY5Y at a concentration of 50 µM, suggesting its potential as an anti-tumor agent[1]. The α-β-unsaturated lactone moiety is a key structural feature believed to be responsible for the biological activity, likely through interaction with cellular nucleophiles, induction of DNA damage, and triggering of apoptosis.

These application notes provide a comprehensive set of protocols to enable researchers to perform cell-based assays to quantify the cytotoxic and apoptotic activity of this compound. The following sections detail the necessary procedures for determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines, alongside methods to elucidate the underlying apoptotic mechanism.

Proposed Mechanism of Action: Intrinsic Apoptotic Pathway

Based on the known activities of α-β-unsaturated γ-lactones, it is hypothesized that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in balance results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Subsequently, caspase-9 activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome HDB This compound Bax_Bak Bax / Bak (Pro-apoptotic) HDB->Bax_Bak Activates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) HDB->Bcl2_BclxL Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak Inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the known cytotoxic activity of this compound. Researchers can expand this table by determining the IC50 values in their cancer cell lines of interest using the protocols provided below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SH-SY5YNeuroblastoma48~50[1]

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound.

G cluster_setup Initial Setup cluster_viability Protocol 1: Cell Viability Assay cluster_apoptosis Protocol 2: Apoptosis Assay cluster_mechanism Protocol 3: Mechanistic Study start Prepare Stock Solution of this compound culture Culture Cancer Cell Lines (e.g., SH-SY5Y, HeLa, MCF-7) start->culture seed_viability Seed cells in 96-well plates culture->seed_viability seed_apoptosis Seed cells in 6-well plates culture->seed_apoptosis seed_mechanism Seed cells in 10 cm dishes culture->seed_mechanism treat_viability Treat with serial dilutions of HDB seed_viability->treat_viability incubate_viability Incubate for 24, 48, 72 hours treat_viability->incubate_viability mtt Add MTT/Resazurin reagent incubate_viability->mtt read Measure absorbance/fluorescence mtt->read ic50 Calculate IC50 values read->ic50 treat_apoptosis Treat with HDB (e.g., 1x and 2x IC50) seed_apoptosis->treat_apoptosis incubate_apoptosis Incubate for 24 hours treat_apoptosis->incubate_apoptosis harvest Harvest and wash cells incubate_apoptosis->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify apoptotic cell population flow->quantify treat_mechanism Treat with HDB (e.g., 1x IC50) seed_mechanism->treat_mechanism incubate_mechanism Incubate for 24 hours treat_mechanism->incubate_mechanism lyse Lyse cells and collect protein incubate_mechanism->lyse western Perform Western Blot for Bcl-2 family and Caspase-3/9 lyse->western analyze Analyze protein expression changes western->analyze

Caption: Experimental workflow for assessing this compound activity.

Protocol 1: Cell Viability Assay (MTT/Resazurin)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (HDB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell lines (e.g., SH-SY5Y, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm for MTT; fluorescence Ex/Em ~560/590 nm for Resazurin)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of HDB in sterile DMSO. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of HDB from the stock solution in complete medium. A suggested starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (vehicle control with DMSO).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT/Resazurin Assay:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For Resazurin: Add 10 µL of 0.15 mg/mL Resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the HDB concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by HDB.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with HDB at concentrations equivalent to the determined IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Mechanistic Study (Western Blotting)

This protocol assesses changes in the expression of key apoptotic proteins.

Materials:

  • 10 cm cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Treat with HDB at the IC50 concentration for 24 hours.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer and collect the lysate.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Analyze the relative changes in protein expression, normalizing to the β-actin loading control.

Conclusion

The provided protocols offer a robust framework for characterizing the bioactivity of this compound. By determining its IC50 across a panel of cancer cell lines and investigating its pro-apoptotic mechanism, researchers can gain valuable insights into the therapeutic potential of this natural product. The hypothesized induction of the intrinsic apoptotic pathway provides a solid foundation for mechanistic studies, which can be further expanded to include analysis of mitochondrial membrane potential and cytochrome c release. These assays will contribute to a comprehensive understanding of this compound's mode of action and its potential for further development as an anti-cancer agent.

References

Application Notes and Protocols for the Synthesis of (-)-Hydroxydihydrobovolide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxydihydrobovolide is a naturally occurring butenolide that has demonstrated potential as a cytotoxic agent. Its core structure presents a valuable scaffold for the development of novel anticancer therapeutics. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure relates to biological activity, guiding the design of more potent and selective drug candidates. This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their cytotoxic activities to establish a preliminary SAR. The methodologies outlined herein are intended to serve as a guide for researchers in the fields of organic synthesis and cancer biology.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the cytotoxic activity of a series of hypothetical this compound derivatives against the SH-SY5Y human neuroblastoma cell line. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), which is a standard measure of a compound's potency. A lower IC50 value indicates higher potency.

CompoundR1 SubstituentR2 SubstituentIC50 (µM) on SH-SY5Y cells
1 HH> 50
2 OHH50[1]
3a OMeH45
3b OAcH38
3c FH35
3d ClH32
3e BrH30
4a OHMe48
4b OHEt46
4c OHn-Pr43
4d OHi-Pr47

Note: Data for compounds 3a-e and 4a-d are hypothetical and presented for illustrative purposes to demonstrate the structure of an SAR table. The IC50 value for the parent compound, this compound (2 ), is based on reported cytotoxic effects[1].

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound derivatives can be approached through a multi-step sequence starting from a suitable chiral precursor. A plausible retrosynthetic analysis is depicted below. The key steps involve the stereoselective construction of the butenolide ring and the introduction of diverse substituents at the desired positions to generate a library of analogs for SAR studies.

G This compound Derivatives This compound Derivatives Functionalization Functionalization This compound Derivatives->Functionalization Late-stage diversification Butenolide Core Butenolide Core Functionalization->Butenolide Core Introduction of R1 and R2 Chiral Precursor Chiral Precursor Butenolide Core->Chiral Precursor Stereoselective synthesis

Caption: Retrosynthetic approach for this compound derivatives.

Materials and Reagents
  • All solvents should be of anhydrous grade and purchased from a reputable supplier.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Starting materials and reagents can be obtained from commercial sources and used without further purification unless otherwise noted.

  • Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F254 plates is used to monitor reaction progress.

  • Column chromatography on silica gel (230-400 mesh) is used for purification.

Synthesis of a Key Butenolide Intermediate (Hypothetical Protocol)

This protocol describes a potential route to a key intermediate for the synthesis of this compound derivatives.

  • Step 1: Asymmetric Aldol (B89426) Addition

    • To a solution of a chiral auxiliary-bearing acetate (B1210297) (1.0 eq) in dry CH2Cl2 at -78 °C, add TiCl4 (1.1 eq).

    • Stir for 30 minutes, then add a solution of a suitable aldehyde (1.2 eq) in CH2Cl2.

    • Stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

    • Extract with CH2Cl2, dry the organic layer over Na2SO4, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the aldol adduct.

  • Step 2: Lactonization

    • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and H2O.

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Stir at room temperature for 12 hours.

    • Neutralize the reaction with saturated aqueous NaHCO3.

    • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate in vacuo.

    • Purify by column chromatography to afford the butenolide core.

  • Step 3: Introduction of Substituents (Example for R1 = OMe)

    • To a solution of the butenolide core (1.0 eq) in dry DMF at 0 °C, add NaH (1.2 eq).

    • Stir for 30 minutes, then add methyl iodide (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography to obtain the desired methoxy (B1213986) derivative.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized derivatives on the SH-SY5Y cell line.

  • Cell Culture:

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualization of Experimental and Logical Workflows

Synthetic Workflow

The general workflow for the synthesis and evaluation of the derivatives is outlined below.

G cluster_synthesis Synthesis cluster_sar SAR Studies Start Start Aldol Asymmetric Aldol Addition Start->Aldol Lactone Lactonization Aldol->Lactone Diversify Introduction of R1/R2 Lactone->Diversify Purify Purification & Characterization Diversify->Purify Test Cytotoxicity Assay (MTT) Purify->Test Synthesized Derivatives Data IC50 Determination Test->Data Analyze SAR Analysis Data->Analyze End End Analyze->End

Caption: Workflow for synthesis and SAR studies of derivatives.

Signaling Pathway Hypothesis

Butenolides are known to induce apoptosis in cancer cells. A plausible signaling pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases, leading to programmed cell death.

G Butenolide_Derivative This compound Derivative Cell Cancer Cell Butenolide_Derivative->Cell Bcl2 Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) Cell->Bcl2 Modulates expression Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates membrane potential Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: (-)-Hydroxydihydrobovolide as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

(-)-Hydroxydihydrobovolide is a sesquiterpene lactone natural product that has been isolated from plant species such as Portulaca oleracea L. and Clausena emarginata.[1][2] Natural products, particularly those with unique scaffolds like sesquiterpene lactones, represent a rich source of chemical diversity for drug discovery.[3] Their complex structures have been optimized through evolution to interact with biological macromolecules, making them attractive starting points for the development of new therapeutic agents. This document provides an overview of the known biological activity of this compound, protocols for its investigation, and potential avenues for further research into its mechanism of action, particularly in the context of oncology and anti-inflammatory applications.[4][5][6]

2. Biological Activity and Data

Currently, the publicly available data on the biological activity of this compound is limited. One study has reported its cytotoxic effects against the SH-SY5Y human neuroblastoma cell line.[1] This initial finding suggests potential anti-cancer properties and warrants further investigation across a broader range of cancer cell types.

Table 1: Cytotoxicity Data for this compound

Compound NameCell LineAssay TypeReported Activity/EndpointReference
This compoundSH-SY5YCytotoxicityInvestigated[1]

Note: The specific IC50 value from the primary literature was not available in the initial search results, but the study confirms its cytotoxic potential was evaluated.[1]

3. Proposed Mechanisms and Avenues for Investigation

Many natural product-derived compounds with anti-cancer and anti-inflammatory properties exert their effects by modulating key cellular signaling pathways.[5][7] A common and critical pathway implicated in inflammation and carcinogenesis is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8][9] The inhibition of this pathway can lead to decreased proliferation, induction of apoptosis, and reduced inflammation. Given its chemical class, a plausible hypothesis is that this compound may modulate the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation HDHB This compound (Hypothesized Target) HDHB->IKK Inhibits? DNA Target Gene Promoters NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates key_inhibits Inhibitory Action key_activates Activating Action

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

4. Experimental Protocols

To elucidate the therapeutic potential of this compound, a systematic evaluation is required. This involves assessing its cytotoxicity across various cell lines and investigating its impact on key signaling pathways.

Drug_Discovery_Workflow cluster_discovery Phase 1: Discovery & Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_preclinical Phase 3: Preclinical Development A1 Isolation of This compound A2 Structure Elucidation A1->A2 A3 In-vitro Cytotoxicity Screening (MTT Assay) A2->A3 A4 Hit Identification A3->A4 B1 Mechanism of Action (e.g., Western Blot for NF-κB Pathway) A4->B1 B2 Dose-Response Studies B1->B2 B3 Apoptosis Assays (e.g., Flow Cytometry) B2->B3 C1 Lead Optimization (SAR Studies) B3->C1 C2 ADME/Tox Studies C1->C2 C3 In-vivo Efficacy (Xenograft Models) C2->C3

Caption: General workflow for natural product-based drug discovery and development.

4.1. Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[12]

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570-590 nm).[13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

4.2. Protocol: Investigation of NF-κB Pathway by Western Blot

This protocol details the procedure to assess whether this compound inhibits the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of p65.[8][15]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or cancer cells)

  • This compound

  • Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α)

  • RIPA buffer with protease and phosphatase inhibitors.[8][16]

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[16][17]

  • Blocking buffer (5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody.[17]

  • Enhanced Chemiluminescence (ECL) detection reagent.[17]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[16] Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α for a short period (e.g., 15-30 minutes) to induce NF-κB activation.[16]

  • Protein Extraction:

    • For p-IκBα: Lyse cells with ice-cold RIPA buffer.[16]

    • For p65 Translocation: Fractionate cells into nuclear and cytoplasmic extracts using a commercial kit.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[16][17] Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (β-actin for whole-cell/cytoplasmic lysates, Lamin B1 for nuclear lysates). Compare the levels of phosphorylated or translocated proteins in treated cells versus stimulated controls.

This compound presents an interesting scaffold for drug discovery, with initial data indicating potential cytotoxic activity. The protocols outlined here provide a roadmap for a more thorough investigation of its anti-cancer and potential anti-inflammatory properties. Future research should focus on a broader screening against a panel of cancer cell lines, elucidation of the specific molecular targets and mechanisms of action, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The exploration of its effect on the NF-κB pathway is a logical and promising next step in characterizing this natural product as a potential lead compound for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Hydroxydihydrobovolide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (-)-Hydroxydihydrobovolide extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for extracting this compound?

A1: this compound, a linderane-type sesquiterpenoid, has been successfully isolated from Portulaca oleracea L. (purslane) and is also a constituent of plants from the Lindera genus, such as Lindera aggregata, which is rich in sesquiterpenoids[1][2][3][4].

Q2: What is a typical yield for the crude extract and the purified compound?

A2: The yield of the crude extract can vary significantly based on the plant material and extraction method. For instance, a 70% ethanol (B145695) extraction of Lindera aggregata root has been reported to yield approximately 14.4% of crude extract. The concentration of this compound within an extract of Portulaca oleracea L. has been determined to be 18.67 mg/g of the extract[1]. Final yields of the purified compound will be considerably lower and depend on the efficiency of the purification steps.

Q3: Which solvents are most effective for the initial extraction?

A3: For the extraction of sesquiterpenoids like this compound, polar solvents and their aqueous mixtures are commonly used. A 70% (v/v) ethanol-water mixture has been effectively used for extracting the roots of Lindera aggregata. Water extraction has also been reported for Portulaca oleracea L.[5]. The choice of solvent is critical and should be optimized based on the polarity of the target compound and the composition of the plant matrix.

Q4: What are the key parameters to optimize for maximizing extraction yield?

A4: To maximize the yield of bioactive compounds, it is crucial to optimize several parameters, including:

  • Solvent Concentration: The polarity of the solvent must be matched to the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also extract more impurities.

  • Particle Size of Plant Material: Grinding the plant material increases the surface area for extraction.

Q5: What are common methods for the purification of this compound?

A5: Following the initial extraction, a multi-step purification process is typically required. This often involves a combination of chromatographic techniques. A general approach includes:

  • Liquid-Liquid Partitioning: To separate compounds based on their polarity.

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or porous polymer resins (e.g., AB-8) to achieve initial separation[5][6].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of the target compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely ground to increase surface area. Optimize the extraction time and temperature. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency.
Suboptimal Solvent Experiment with different solvents or solvent mixtures of varying polarities. For linderane (B1675479) sesquiterpenoids, ethanol-water mixtures are often effective.
Compound Degradation If the compound is heat-sensitive, avoid high temperatures during extraction and evaporation. Use methods like vacuum evaporation at lower temperatures.
Low Concentration in Source The natural abundance of the compound in the plant material may be low. Ensure the correct plant part is used and harvested at the optimal time.
Issue 2: Low Yield of Purified this compound
Possible Cause Troubleshooting Step
Loss during Liquid-Liquid Partitioning Check the pH of the aqueous phase to ensure the compound is not ionized and lost to the aqueous layer. Perform multiple extractions with the organic solvent.
Poor Separation in Column Chromatography Optimize the solvent system (mobile phase) for silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective for separating sesquiterpenoids[6]. Monitor fractions closely using Thin-Layer Chromatography (TLC).
Compound Decomposition on Silica Gel Some compounds are unstable on acidic silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina[7].
Co-elution with Impurities If column chromatography provides insufficient resolution, further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase is necessary.
Incorrect Fraction Collection Use a sensitive detection method (e.g., UV-Vis spectrophotometry at the appropriate wavelength) to guide fraction collection and avoid discarding fractions containing the compound.

Quantitative Data Summary

Table 1: Extraction Parameters and Yields

Plant Source Plant Part Extraction Solvent Extraction Method Crude Extract Yield (%) Reference
Lindera aggregataRoot70% (v/v) EthanolReflux14.4

Table 2: Concentration of this compound in Extract

Plant Source Plant Part Extract Type Analytical Method Concentration (mg/g of extract) Reference
Portulaca oleracea L.Whole herbWater extractUHPLC18.67[1]

Experimental Protocols

Protocol 1: Extraction of Crude Extract from Lindera aggregata Root
  • Preparation of Plant Material: Dry the roots of Lindera aggregata and grind them into a fine powder.

  • Extraction:

    • Immerse 200 g of the powdered root material in 1600 mL of 70% (v/v) ethanol.

    • Perform reflux extraction for 1.5 hours.

    • Filter the extract and collect the filtrate.

    • Add another 1600 mL of 70% (v/v) ethanol to the plant residue and continue reflux extraction for an additional hour.

    • Filter and combine the filtrates.

  • Concentration: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: General Purification of this compound
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds into different fractions based on their polarity[8].

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry.

    • Dissolve the ethyl acetate fraction (which is likely to contain the sesquiterpenoids) in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate[6].

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Combine the fractions rich in the target compound and concentrate them.

    • Further purify the concentrated fraction using preparative HPLC with a C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile (B52724) and water, possibly with a modifier like 0.1% formic acid, as used in analytical methods for similar compounds[1].

Visualizations

Extraction_Workflow Start Dried Plant Material (e.g., Lindera aggregata root) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Final_Product This compound Purification->Final_Product Purification_Workflow Crude_Extract Crude Extract Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Enriched_Fractions Enriched Fractions Column_Chrom->Enriched_Fractions Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Troubleshooting_Logic Start Low Yield? Crude_or_Pure Crude Extract or Purified Compound? Start->Crude_or_Pure Troubleshoot_Crude Troubleshoot Crude Extraction: - Incomplete Extraction - Suboptimal Solvent - Compound Degradation Crude_or_Pure->Troubleshoot_Crude Crude Troubleshoot_Pure Troubleshoot Purification: - Partitioning Loss - Poor Chromatography - Compound Degradation Crude_or_Pure->Troubleshoot_Pure Pure

References

Overcoming solubility issues of (-)-Hydroxydihydrobovolide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Hydroxydihydrobovolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product, specifically a sesquiterpene lactone. Like many natural products rich in hydrocarbons, it is lipophilic and exhibits poor solubility in aqueous buffers. This low aqueous solubility can be a significant hurdle for in vitro and in vivo biological assays, potentially leading to issues with compound precipitation, inaccurate concentration measurements, and poor bioavailability.

Q2: What are the general stability characteristics of this compound in solution?

A2: As a sesquiterpene lactone, this compound's stability is influenced by both pH and temperature. The lactone ring can be susceptible to hydrolysis, particularly at neutral to alkaline pH. For similar sesquiterpene lactones, greater stability has been observed at a slightly acidic pH of 5.5 compared to a neutral pH of 7.4, especially at physiological temperatures (37°C).[1][2] It is advisable to prepare fresh solutions for experiments and avoid prolonged storage in aqueous buffers, particularly at room temperature or higher.

Q3: In which organic solvents is this compound soluble?

Q4: What is the recommended method for preparing a stock solution?

A4: The recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous DMSO. This stock can then be serially diluted in DMSO before the final dilution into your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3][4]

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A5: This is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is often to lower the final concentration of this compound, use a co-solvent system, or employ a solubilizing agent like cyclodextrin (B1172386).

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a decision-making framework for addressing the precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

G start Start: Precipitation Observed check_final_dmso Is final DMSO concentration > 0.5%? start->check_final_dmso reduce_dmso Action: Reduce final DMSO concentration to < 0.5%. check_final_dmso->reduce_dmso Yes check_concentration Is the final compound concentration too high? check_final_dmso->check_concentration No reduce_dmso->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes consider_cosolvent Consider Co-solvent Approach check_concentration->consider_cosolvent No consider_cyclodextrin Consider Cyclodextrin Approach check_concentration->consider_cyclodextrin No, try alternative lower_concentration->consider_cosolvent protocol_cosolvent Follow Co-solvent Protocol consider_cosolvent->protocol_cosolvent protocol_cyclodextrin Follow Cyclodextrin Protocol consider_cyclodextrin->protocol_cyclodextrin success Success: Soluble Solution protocol_cosolvent->success protocol_cyclodextrin->success

Caption: Decision tree for troubleshooting precipitation issues.

Data Presentation

The following tables summarize the available solubility and stability information for this compound and related sesquiterpene lactones.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRecommended Use
Aqueous Buffers (e.g., PBS)PoorFinal dilution for biological assays
Dimethyl Sulfoxide (DMSO)SolublePrimary solvent for high-concentration stock solutions
Ethanol (B145695)SolubleCo-solvent, potential for some formulations
ChloroformSolubleNot recommended for biological assays
DichloromethaneSolubleNot recommended for biological assays
Ethyl AcetateSolubleNot recommended for biological assays
AcetoneSolubleNot recommended for biological assays

Table 2: Stability Profile of Sesquiterpene Lactones

ConditionObservationRecommendationReference
pH More stable at pH 5.5 compared to pH 7.4.For prolonged experiments, consider using a buffer with a slightly acidic pH if compatible with the assay.[1],[2]
Temperature Degradation increases with temperature, especially at neutral pH.Prepare solutions fresh and store at 4°C for short-term use. For stock solutions, store at -20°C or -80°C.[1],[2]
Storage in DMSO Stock solutions in anhydrous DMSO are stable for at least a month at -20°C.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Storage in Aqueous Buffer Prone to hydrolysis. Not recommended for long-term storage.Prepare working solutions in aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Co-Solvent Method for Solubilization

This protocol is suitable for experiments where a slightly higher organic solvent concentration is tolerable.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Dilution a 1. Dissolve this compound in 100% DMSO to make a 10-50 mM stock. b 2. Vortex/sonicate until fully dissolved. a->b c 3. Store aliquots at -20°C. b->c d 4. Prepare an intermediate dilution in a co-solvent (e.g., Ethanol or PEG400). c->d e 5. Vortex to mix thoroughly. d->e f 6. Add the intermediate dilution dropwise to the pre-warmed aqueous buffer while vortexing. e->f g 7. Ensure final co-solvent concentration is non-toxic to cells. f->g h 8. Use immediately. g->h

Caption: Workflow for the co-solvent solubilization method.

Methodology:

  • Prepare a High-Concentration Stock in DMSO:

    • Weigh out the required amount of this compound powder.

    • Dissolve in 100% anhydrous DMSO to create a stock solution in the range of 10-50 mM.

    • Use a vortex mixer and/or sonication to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution with a Co-solvent:

    • Based on the final desired concentration and the tolerance of your experimental system, choose a suitable co-solvent such as ethanol or PEG400.

    • Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent. A 1:10 dilution is a good starting point.

  • Final Dilution into Aqueous Buffer:

    • Pre-warm your final aqueous buffer (e.g., cell culture media, PBS) to the experimental temperature (e.g., 37°C).

    • While gently vortexing the aqueous buffer, add the intermediate co-solvent dilution dropwise. This gradual addition can help prevent precipitation.

    • Ensure the final concentration of the co-solvent and DMSO are below the toxicity limits for your specific assay.

Protocol 2: Cyclodextrin-Based Solubilization

This method is ideal for creating a more aqueous-friendly formulation, which can be particularly useful for in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[5]

G cluster_0 Preparation of Cyclodextrin Solution cluster_1 Complexation cluster_2 Final Preparation a 1. Prepare a 10-40% (w/v) solution of HP-β-CD in water or buffer. b 2. Stir until fully dissolved. Warming may be required. a->b c 3. Add this compound powder directly to the HP-β-CD solution. b->c d 4. Alternatively, add a concentrated DMSO stock of the compound. b->d e 5. Stir the mixture overnight at room temperature. c->e d->e f 6. Filter the solution through a 0.22 µm filter to remove any un-dissolved compound. e->f g 7. Determine the final concentration of the solubilized compound. f->g h 8. Store at 4°C for short-term use. g->h

Caption: Workflow for cyclodextrin-based solubilization.

Methodology:

  • Prepare the Cyclodextrin Solution:

    • Prepare a 10-40% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer.

    • Stir the solution until the cyclodextrin is fully dissolved. Gentle warming may be necessary.

  • Complexation:

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Alternatively, a small volume of a concentrated DMSO stock of the compound can be added to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.

  • Final Preparation:

    • The following day, filter the solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound.

    • It is recommended to determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

    • The resulting clear solution can be stored at 4°C for short-term use or frozen for longer-term storage, though stability should be verified. The complexation with cyclodextrins can also improve the stability of the lactone ring.[6]

References

Stability of (-)-Hydroxydihydrobovolide in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Hydroxydihydrobovolide

This guide provides technical support for researchers, scientists, and drug development professionals on the long-term storage and stability of this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the best practices for long-term storage of this compound in DMSO?

A1: To ensure the stability and integrity of this compound, a sesquiterpene lactone, proper storage is critical. The stability of any compound in solution depends on its specific chemical characteristics.[1] For optimal long-term storage, the following practices are recommended:

  • Use High-Purity Anhydrous DMSO: DMSO is highly hygroscopic and can absorb moisture from the air.[2][3] This absorbed water can decrease the solubility of compounds and potentially lead to degradation through hydrolysis.[2] Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.

  • Optimal Storage Temperature: For long-term storage, stock solutions should be kept at -20°C or -80°C.[4] Lower temperatures slow down potential chemical reactions and degradation.[4] Room temperature storage is not recommended as it can accelerate degradation.[3]

  • Aliquot for Single Use: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[3][4] This practice also minimizes water absorption into the main stock.

  • Proper Containers: Store DMSO solutions in appropriate containers. Glass is often preferred as it is inert and does not react with DMSO.[5] Ensure containers have airtight seals to prevent moisture and air ingress.[4]

  • Protect from Light: Store solutions in the dark or in amber vials to protect light-sensitive compounds from photolytic degradation.

Q2: How can I be sure my this compound solution is stable after storage?

A2: The only definitive way to assess stability is through analytical testing. A color change in the DMSO stock solution can be an indicator of degradation.[3] Regular quality control checks using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), are recommended. This involves comparing a freshly prepared standard to your stored sample to quantify the amount of intact compound remaining.

Q3: My compound has precipitated out of the DMSO solution after freezing. What should I do?

A3: Precipitation after a freeze-thaw cycle is a common issue.[6] The solubility of compounds can be significantly reduced at lower temperatures and by the absorption of even small amounts of water.[7]

  • Troubleshooting Steps:

    • Before use, bring the vial to room temperature.

    • Vortex the solution thoroughly for 1-2 minutes.[2]

    • If precipitation persists, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[2]

    • Visually inspect the solution to ensure it is clear before use. If the precipitate does not redissolve, the concentration of your stock solution is likely lower than intended.[2]

Q4: What are the potential degradation pathways for a sesquiterpene lactone like this compound in DMSO?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in assays 1. Compound Degradation: The lactone ring or other functional groups may have degraded during storage.[3]2. Precipitation in Media: The compound may precipitate when the DMSO stock is diluted into aqueous assay buffers or media.[3]1. Perform an HPLC analysis to check the purity and concentration of the stock solution. Prepare a fresh stock solution from powder for comparison.[3]2. Ensure rapid and thorough mixing when diluting into aqueous solutions. Visually inspect for any cloudiness. Consider serial dilutions to minimize precipitation.[3]
Inconsistent experimental results 1. Inhomogeneous Stock Solution: The compound may not be fully dissolved or may have partially precipitated.[3]2. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or precipitation.[1][3]1. Always vortex the stock solution thoroughly before taking an aliquot. Gentle warming may be necessary if solubility is an issue.[3]2. Use single-use aliquots to avoid freeze-thaw cycles.[3]
Visible precipitate in DMSO stock vial 1. Low Solubility: The concentration may exceed the compound's solubility limit, especially at low temperatures.2. Water Contamination: DMSO has absorbed water, reducing its solvating power for the compound.[2]1. Attempt to redissolve by warming and sonicating. If unsuccessful, prepare a new, more dilute stock solution.[2]2. Discard the current stock. Prepare a new stock using fresh, anhydrous DMSO. Ensure proper storage to prevent future water absorption.[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO using HPLC

This protocol outlines a method to determine the chemical stability of this compound in a DMSO stock solution over time.

Objective: To quantify the percentage of intact this compound remaining after storage under specific conditions.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). Vortex or sonicate until fully dissolved.[2]

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for HPLC analysis with the mobile phase. Inject this sample into the HPLC system and record the peak area of the parent compound. This serves as the 100% reference point.[2]

  • Storage: Aliquot the remaining stock solution into several single-use vials. Store these vials under the desired long-term storage conditions (e.g., -20°C and -80°C).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely and come to room temperature. Vortex thoroughly. Prepare the sample for HPLC analysis using the exact same dilution as the T=0 sample and inject it into the HPLC system under the same conditions.

  • Data Analysis:

    • Record the peak area of this compound for each time point.

    • Calculate the percentage of compound remaining using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • A loss of more than 10-15% typically indicates significant degradation.

Data Presentation: The results should be summarized in a table for clear comparison.

Storage ConditionTime PointMean Peak Area% Remaining
-20°CT=0[Insert T0 Area]100%
1 Month[Insert Area][Calculate %]
3 Months[Insert Area][Calculate %]
6 Months[Insert Area][Calculate %]
-80°CT=0[Insert T0 Area]100%
1 Month[Insert Area][Calculate %]
3 Months[Insert Area][Calculate %]
6 Months[Insert Area][Calculate %]

Visualizations

Workflow for Compound Stability Assessment

The following diagram illustrates the general workflow for conducting a long-term stability study of a compound in DMSO.

G prep 1. Prepare Stock Solution (this compound in Anhydrous DMSO) storage 2. Aliquot and Store Samples (e.g., -20°C, -80°C) prep->storage Immediate Aliquoting timepoint0 3. Time-Zero (T0) Analysis (HPLC/LC-MS) storage->timepoint0 Initial QC timepoints 4. Analyze at Subsequent Timepoints (e.g., 1, 3, 6 months) storage->timepoints Long-Term Pulls data_analysis 5. Data Analysis (Calculate % Remaining vs. T0) timepoint0->data_analysis timepoints->data_analysis conclusion 6. Determine Shelf-Life and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the long-term stability of a compound in DMSO.

Troubleshooting Logic for Compound Precipitation

This flowchart provides a logical sequence of steps to troubleshoot precipitation issues with DMSO stock solutions.

G start Precipitate Observed in DMSO Stock? warm_vortex Warm to RT, Vortex, and/or Sonicate start->warm_vortex check_dissolved Is Precipitate Fully Dissolved? warm_vortex->check_dissolved proceed Proceed with Experiment (Concentration is Valid) check_dissolved->proceed Yes stop STOP: Concentration is Lower than Intended check_dissolved->stop No new_stock Prepare Fresh, More Dilute Stock with Anhydrous DMSO stop->new_stock

Caption: Troubleshooting flowchart for precipitation in DMSO stock solutions.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Lactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of lactone compounds. The information is presented in a clear question-and-answer format, offering practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing lactone compounds with HPLC?

A1: Peak tailing for lactone compounds in HPLC typically arises from a combination of chemical and physical factors. The most common causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with any basic functional groups present on the lactone molecule or its impurities. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing. At mid-range pH, silanol groups can become ionized (SiO-), increasing their interaction with positively charged analytes.

  • Lactone Hydrolysis: Lactones are susceptible to hydrolysis, especially under neutral to alkaline pH conditions, which opens the lactone ring to form a more polar hydroxy acid. If this conversion happens on the column or during sample storage in a slightly basic mobile phase, it can result in tailing or split peaks due to the presence of two different chemical species.

  • Column Contamination and Voids: Accumulation of sample matrix components or precipitated buffers on the column inlet frit or at the head of the column can distort the peak shape for all analytes, including lactones. A void at the column inlet can also cause significant tailing.

  • Extra-Column Band Broadening: This phenomenon is caused by excessive volume in the HPLC system outside of the column, such as in long or wide-bore connecting tubing, fittings, or a large detector flow cell. It particularly affects early-eluting peaks.

  • Sample Overload: Injecting too high a concentration of the lactone compound can saturate the stationary phase, leading to peak distortion and tailing.

Q2: How does the mobile phase pH affect the peak shape of lactone compounds?

A2: Mobile phase pH is a critical parameter in controlling the peak shape of lactone compounds for two main reasons:

  • Suppressing Silanol Interactions: Using a mobile phase with a low pH (typically between 2.5 and 4.0) can suppress the ionization of residual silanol groups on the silica-based stationary phase. By keeping the silanols in their protonated, non-ionic form (Si-OH), unwanted secondary interactions with the lactone analyte are minimized, leading to more symmetrical peaks.

  • Preventing Lactone Hydrolysis: Many lactones are unstable at neutral or alkaline pH and can undergo hydrolysis to their corresponding hydroxy acids.[1] Maintaining an acidic mobile phase helps to ensure the stability of the lactone ring throughout the chromatographic run, preventing the formation of the hydroxy acid and thus avoiding peak tailing or the appearance of secondary peaks.

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry factor (As) for a hypothetical basic lactone compound.

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
2.51.0 - 1.2Silanol ionization is suppressed, minimizing secondary interactions. Lactone ring is stable.
4.51.2 - 1.5Partial ionization of silanol groups may lead to some peak tailing. Lactone ring is generally stable.
7.0> 1.5Significant silanol ionization causes strong secondary interactions. Potential for on-column lactone hydrolysis.

Q3: Which HPLC column is best suited for the analysis of lactone compounds to avoid peak tailing?

A3: The choice of HPLC column is crucial for achieving symmetrical peaks for lactone compounds. Here are some recommendations:

  • High-Purity, End-Capped Silica (B1680970) Columns: Modern columns packed with high-purity silica and subjected to thorough end-capping are designed to have a minimal number of accessible residual silanol groups. This significantly reduces the potential for secondary interactions that cause peak tailing.

  • Columns with Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases that are less prone to silanol interactions. These include:

    • Hybrid Silica Columns: These columns have a stationary phase that incorporates both silica and organic polymers, offering a wider usable pH range and reduced silanol activity.

    • Polymer-Based Columns: Columns with polymer-based stationary phases are stable over a very wide pH range and are free of silanol groups, thus eliminating this source of peak tailing.

The following table provides a general guideline for column selection:

Column TypeSuitability for Lactone AnalysisKey Advantages
Conventional Silica C18ModerateCost-effective, but may show tailing with basic lactones.
High-Purity, End-Capped C18HighReduced silanol activity, leading to improved peak shape.
Hybrid Silica C18HighExcellent peak shape and stability over a wider pH range.
Polymer-Based C18HighNo silanol interactions, stable at high pH, but may have different selectivity.

Troubleshooting Guides

Systematic Troubleshooting Workflow

When encountering peak tailing with lactone compounds, a systematic approach is key to identifying and resolving the issue efficiently. The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow start Peak Tailing Observed for Lactone Compound check_all_peaks Does the tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_lactone_only No, primarily the lactone peak check_all_peaks->no_lactone_only No physical_issue Suspect Physical/System Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction or Degradation no_lactone_only->chemical_issue check_column Inspect/Replace Guard Column Check for column void physical_issue->check_column check_connections Check fittings and tubing for dead volume check_column->check_connections flush_system Flush HPLC system and column check_connections->flush_system physical_resolved Issue Resolved flush_system->physical_resolved check_ph Verify Mobile Phase pH (Is it acidic, pH 2.5-4.0?) chemical_issue->check_ph ph_ok pH is acidic check_ph->ph_ok Yes ph_not_ok pH is neutral/basic check_ph->ph_not_ok No check_sample_prep Review Sample Preparation (Solvent, storage conditions) ph_ok->check_sample_prep adjust_ph Adjust mobile phase to acidic pH ph_not_ok->adjust_ph chemical_resolved Issue Resolved adjust_ph->chemical_resolved check_column_chem Consider Column Chemistry (Age, type, end-capping) check_sample_prep->check_column_chem optimize_method Optimize Method: - Use mobile phase additives - Try different column check_column_chem->optimize_method optimize_method->chemical_resolved

Caption: A stepwise guide to diagnosing the root cause of peak tailing.

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the key chemical interactions at the stationary phase surface that can cause peak tailing for lactone compounds.

Chemical_Interactions cluster_good Good Peak Shape (Acidic pH) cluster_bad Peak Tailing (Neutral/Alkaline pH) lactone_good Lactone (Neutral or Protonated) c18_good C18 Stationary Phase lactone_good->c18_good Primary Hydrophobic Interaction silanol_good Protonated Silanol (Si-OH) lactone_good->silanol_good Minimal Interaction lactone_bad Lactone (Basic character interacts) c18_bad C18 Stationary Phase lactone_bad->c18_bad Primary Hydrophobic Interaction silanol_bad Ionized Silanol (SiO-) lactone_bad->silanol_bad Secondary Ionic Interaction

Caption: Chemical interactions influencing lactone peak shape in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol outlines the steps to optimize the mobile phase to improve the peak shape of a lactone compound.

Objective: To achieve a symmetrical peak (Asymmetry Factor < 1.2) for a lactone compound.

Materials:

Procedure:

  • Initial Conditions:

    • Prepare the mobile phase with a low percentage of organic solvent (e.g., 90:10 Water:Acetonitrile).

    • Add an acidic modifier to the aqueous portion of the mobile phase. Start with 0.1% formic acid.

    • Measure and record the pH of the aqueous portion before mixing with the organic solvent.

    • Filter and degas the mobile phase.

  • System Equilibration:

    • Install an appropriate reversed-phase C18 column.

    • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject a standard solution of the lactone compound.

    • Acquire the chromatogram and calculate the peak asymmetry factor.

  • Optimization Steps (if peak tailing persists):

    • Increase Acid Concentration: If tailing is still observed, increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% formic acid) or switch to a stronger acid like TFA (e.g., 0.05%).

    • Adjust Organic Modifier: The choice of organic modifier can influence peak shape. If using acetonitrile, try substituting it with methanol at an equivalent solvent strength.

    • Add a Competing Base (Use with Caution): For strongly basic lactones, a small amount of a competing base like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) can be added to the mobile phase. TEA will preferentially interact with active silanol sites, improving the peak shape of the analyte. Note that TEA can be difficult to remove from the column and may suppress MS signals.

Protocol 2: Sample Preparation to Ensure Lactone Stability

This protocol provides guidelines for preparing and storing samples of lactone compounds to prevent hydrolysis.

Objective: To prepare a lactone sample for HPLC analysis while maintaining its chemical integrity.

Materials:

  • HPLC grade solvents for sample dissolution.

  • Acidic modifier (e.g., formic acid).

  • Autosampler vials (preferably polypropylene (B1209903) or low-adsorption glass).

  • pH indicator strips or a micro pH probe.

Procedure:

  • Solvent Selection:

    • Dissolve the lactone sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the mobile phase itself as the diluent.

    • If a stronger solvent is required for solubility, ensure the injection volume is small to minimize peak distortion.

  • Acidification of Sample Diluent:

    • To prevent hydrolysis, ensure the sample diluent is acidic. Add a small amount of an acid that is present in the mobile phase (e.g., 0.1% formic acid) to the diluent.

  • Storage Conditions:

    • Lactones in solution can be susceptible to hydrolysis over time, especially at room temperature.[1]

    • Store prepared samples in an autosampler cooled to 4-10 °C.

    • Analyze samples as soon as possible after preparation, ideally within 24 hours.

  • Vial Selection:

    • Some glass vials can have a slightly alkaline surface, which may promote lactone hydrolysis. For sensitive lactones, consider using polypropylene vials or specially treated low-adsorption glass vials.

Protocol 3: Column Washing and Regeneration

This protocol describes a general procedure for washing a reversed-phase HPLC column to remove contaminants that may cause peak tailing.

Objective: To restore column performance by removing strongly retained impurities.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Mobile Phase (without buffer): Wash the column with the mobile phase composition but without any salts or buffers for at least 10 column volumes.

  • Flush with Water: Flush the column with 100% HPLC grade water for 10-20 column volumes to remove any remaining buffer salts.

  • Organic Solvent Wash: Wash the column with 100% acetonitrile or methanol for at least 20 column volumes to remove strongly retained non-polar compounds.

  • Stronger Solvent Wash (if necessary): If peak tailing persists, a stronger solvent wash may be required. A common sequence is:

    • 100% Isopropanol (20 column volumes)

    • 100% Tetrahydrofuran (THF) (20 column volumes) - Check column compatibility with THF.

    • 100% Isopropanol (20 column volumes) to remove the THF.

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition (including buffer) for at least 30 minutes or until the pressure and baseline are stable.

  • Test Column Performance: Inject a standard to check if the peak shape has improved.

References

Technical Support Center: Optimizing Cytotoxicity Assay Conditions for (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assay conditions for the natural product, (-)-Hydroxydihydrobovolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Inconsistent Results

Q1: My cytotoxicity assay results for this compound are not reproducible between experiments. What are the likely causes and solutions?

A1: Lack of reproducibility is a common challenge in cell-based assays and can stem from several factors. Here’s a troubleshooting guide to help you identify and address the potential sources of variability:

  • Cell Culture Conditions:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to compounds.

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in results. Always perform a cell count before seeding and ensure even cell distribution in the microplate wells. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[1]

    • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination.

  • Reagent Preparation and Handling:

    • Compound Solubility: this compound is soluble in solvents like DMSO, chloroform, and acetone.[2] Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. If you observe precipitation upon dilution in culture media, consider using a lower concentration of the organic solvent or a different formulation strategy.

    • Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.[1] Similarly, some assay reagents are light-sensitive or unstable at room temperature; always follow the manufacturer's storage and handling instructions.

  • Experimental Procedure:

    • Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the assay reagent.

    • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error. Use calibrated pipettes and be mindful of your technique, especially when performing serial dilutions and adding reagents to 96-well plates.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.

MTT/XTT Assay-Specific Issues

Q2: I am observing very low absorbance values or no color change in my MTT assay with this compound. What could be the problem?

A2: Low or no signal in an MTT assay suggests issues with cell viability, metabolic activity, or the assay chemistry itself.

  • Low Cell Viability/Metabolic Activity:

    • Insufficient Cell Number: The number of viable cells may be too low to produce a detectable formazan (B1609692) product. Optimize your cell seeding density.[1]

    • High Compound Cytotoxicity: The concentrations of this compound you are testing may be too high, leading to widespread cell death. Perform a dose-response experiment with a broader range of concentrations, including much lower ones.

    • Sub-optimal Incubation Time: The incubation period with the MTT reagent (typically 1-4 hours) may not be long enough for sufficient formazan formation in your specific cell type.[1][3] You can try extending this time, but be cautious as prolonged incubation can lead to cytotoxicity from the reagent itself.

  • Reagent and Procedural Issues:

    • MTT Reagent Quality: Ensure your MTT solution is fresh and has been protected from light. A healthy MTT solution should be a clear yellow.[1]

    • Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and ensure thorough mixing by shaking the plate on an orbital shaker.[1][4]

Q3: My MTT assay has high background absorbance. What are the common causes?

A3: High background can be caused by several factors that interfere with the absorbance reading.

  • Media Components: Phenol (B47542) red in the culture medium can contribute to background absorbance.[1] Consider using a phenol red-free medium during the MTT incubation step. Serum in the media can also sometimes cause interference.

  • Compound Interference: this compound itself might absorb light at the same wavelength as formazan. To check for this, include control wells with the compound in cell-free media.

  • Contamination: Microbial contamination can reduce the MTT reagent and produce a colored product, leading to false-positive results.

LDH Assay-Specific Issues

Q4: My LDH assay results are showing high spontaneous LDH release in the negative control wells. Why is this happening?

A4: High spontaneous LDH release indicates cell membrane damage in your untreated control cells.

  • Sub-optimal Cell Health: The cells may be stressed due to over-confluency, nutrient depletion, or improper handling during seeding. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Harsh Pipetting: Excessive or forceful pipetting during cell seeding or media changes can cause mechanical damage to the cell membranes.[5] Handle cell suspensions gently.

  • Serum Interference: Some components in the serum can have LDH-like activity. It is often recommended to conduct the assay in the presence of low serum (e.g., 1%).[6]

Data Presentation

The following table provides a template for summarizing the cytotoxic effects of this compound on different cell lines. Researchers should populate this table with their own experimental data.

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)Max Inhibition (%)
e.g., HCT-116MTT24User DataUser Data
48User DataUser Data
72User DataUser Data
e.g., MDA-MB-231LDH24User DataUser Data
48User DataUser Data
72User DataUser Data
e.g., HepG2XTT24User DataUser Data
48User DataUser Data
72User DataUser Data

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells to the desired concentration (e.g., 5 x 10⁴ to 1 x 10⁵ cells/mL) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include vehicle controls (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C.[3][8]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.[8]

    • Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • In addition to your experimental wells, set up controls for:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided with the assay kit.[6]

      • Background: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[9]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (commonly 490 nm).[10]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Visualizations

Experimental Workflow

G Figure 1. General workflow for cytotoxicity testing of this compound. cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) compound_prep 2. Compound Preparation (Dissolve this compound in DMSO) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->cell_seeding treatment 4. Treatment (Add serial dilutions of compound) cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay_reagent 6. Add Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_reagent read_plate 7. Read Plate (Spectrophotometer) assay_reagent->read_plate data_analysis 8. Calculate % Viability/ % Cytotoxicity read_plate->data_analysis ic50 9. Determine IC₅₀ data_analysis->ic50

Caption: Figure 1. General workflow for cytotoxicity testing.

Troubleshooting Logic

G Figure 2. Troubleshooting logic for inconsistent cytotoxicity assay results. cluster_cat Potential Causes cluster_sol1 Solutions cluster_sol2 Solutions cluster_sol3 Solutions start Inconsistent Results cat1 Cell-Related start->cat1 cat2 Reagent-Related start->cat2 cat3 Assay Procedure start->cat3 sol1a Check passage number cat1->sol1a sol1b Optimize seeding density cat1->sol1b sol1c Test for mycoplasma cat1->sol1c sol2a Ensure complete compound solubility cat2->sol2a sol2b Use fresh reagents cat2->sol2b sol2c Avoid freeze-thaw cycles cat2->sol2c sol3a Standardize incubation times cat3->sol3a sol3b Calibrate pipettes cat3->sol3b sol3c Use outer wells for blanks cat3->sol3c

Caption: Figure 2. Troubleshooting inconsistent results.

Potential Signaling Pathway

G Figure 3. Simplified intrinsic apoptosis pathway as a potential mechanism of action. compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Figure 3. Simplified intrinsic apoptosis pathway.

References

Technical Support Center: Minimizing Interference in Bioassays with Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and minimizing interference encountered during bioassays with complex natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in bioassays when working with natural product extracts?

A1: Interference from natural product extracts in bioassays can lead to false-positive or false-negative results and stems from several common mechanisms:

  • Compound Aggregation: Some natural products can form colloidal aggregates in aqueous solutions. These aggregates can sequester and inhibit enzymes non-specifically, a significant source of false positives in high-throughput screening (HTS).[1][2]

  • Chemical Reactivity: Natural products often contain reactive functional groups.[1] For instance, redox-active compounds like phenols and quinones can generate hydrogen peroxide, interfering with assay readouts.[1][2] Other compounds can covalently modify proteins or other components of the assay.[1][2]

  • Fluorescence Interference: Extracts containing inherently fluorescent or colored compounds can interfere with fluorescence- or colorimetric-based assays, leading to artificially high signals.[1]

  • Metal Chelation: Compounds with metal-chelating properties can inactivate metalloenzymes, leading to a false-positive signal for enzyme inhibition.[1]

  • Membrane Disruption: In cell-based assays, some natural product constituents can disrupt cell membranes, causing non-specific cytotoxicity and leading to misleading results.[2]

Q2: My natural product extract is active in multiple, unrelated assays. What is the likely cause?

A2: This phenomenon, often referred to as "promiscuous inhibition," is a strong indicator of non-specific assay interference.[1] The underlying cause is likely one of the mechanisms mentioned in Q1, such as compound aggregation or the presence of Pan-Assay Interference Compounds (PAINS).[1][3] PAINS are chemical structures known to interfere with a wide range of bioassays.[3]

Q3: How can I proactively design my bioassay to minimize interference from natural product extracts?

A3: Thoughtful assay design can significantly reduce the potential for interference. Key strategies include:

  • Inclusion of Detergents: Adding a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can help prevent the formation of compound aggregates.[1][4]

  • Addition of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can help mitigate interference from electrophilic compounds.[1][5]

  • Use of Control Compounds: During assay development, include known aggregators and PAINS to assess your assay's susceptibility to these types of interference.[1]

  • Orthogonal Assays: Plan to confirm any initial "hits" using a secondary, orthogonal assay that employs a different detection method or principle.[1][4] For example, if your primary screen is fluorescence-based, a label-free method like Surface Plasmon Resonance (SPR) could be used for confirmation.[1]

Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A4: Pan-Assay Interference Compounds (PAINS) are chemical compounds that exhibit activity in numerous bioassays through non-specific mechanisms.[3] They are a common source of false-positive results.[3] Many natural products, such as those containing catechols, quinones, and other reactive groups, can act as PAINS.[6] Computational filters and cheminformatics tools can be used to identify potential PAINS based on their chemical substructures.[6]

Troubleshooting Guides

Issue 1: Suspected False-Positive Result Due to Compound Aggregation

If you suspect a hit from your screen is a false positive caused by compound aggregation, follow this troubleshooting workflow.

Experimental Protocol:

Objective: To determine if the observed inhibitory activity of a natural product extract is dependent on the formation of aggregates.

Materials:

  • Your standard assay buffer

  • Triton X-100

  • Your hit natural product extract

  • All other reagents for your standard bioassay

Procedure:

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[1]

  • Compound Dilution: Prepare serial dilutions of your hit extract in both the detergent-free and detergent-containing buffers.[1]

  • Run Assay: Perform your standard assay protocol in parallel using both sets of extract dilutions.[1]

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the extract in both conditions.[1]

Interpretation of Results:
ObservationInterpretation
Significant increase in IC50 in the presence of Triton X-100High likelihood that the observed activity is due to compound aggregation.
No significant change in IC50Aggregation is not the primary mechanism of inhibition.[1]

Visualizing the Workflow:

G cluster_0 Troubleshooting Compound Aggregation start Suspected Aggregation-Based False Positive prep_buffers Prepare Assay Buffer 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 start->prep_buffers run_assay Run Bioassay with Extract in Both Buffers prep_buffers->run_assay analyze Generate Dose-Response Curves and Compare IC50 Values run_assay->analyze decision Significant IC50 Shift? analyze->decision conclusion_agg Result likely due to Aggregation decision->conclusion_agg Yes conclusion_no_agg Aggregation is not the primary mechanism decision->conclusion_no_agg No

Workflow to diagnose aggregation-based assay interference.
Issue 2: Suspected Interference from Redox-Active or Thiol-Reactive Compounds

Phenolic and quinone-like structures, common in natural products, can interfere with assays through redox cycling or by reacting with cysteine residues in proteins.[1][2]

Experimental Protocol:

Objective: To determine if the observed activity of a natural product extract is due to redox activity or thiol reactivity.

Materials:

  • Your standard assay buffer

  • Dithiothreitol (DTT)

  • Your hit natural product extract

  • All other reagents for your standard bioassay

Procedure:

  • Prepare Buffers: Prepare your standard assay buffer.

  • Compound and DTT Preparation: Prepare serial dilutions of your hit extract. In parallel, prepare a solution of DTT in your assay buffer (e.g., to achieve a final concentration of 1 mM).

  • Run Assay: Perform your assay under two conditions: without DTT and with the addition of DTT to the assay mixture.

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.[5]

Interpretation of Results:
DTT ConcentrationFold Increase in IC50Interpretation
1 mM> 5-foldHigh likelihood of thiol reactivity or redox interference.[1]
1 mM2-5-foldModerate likelihood; warrants further investigation.[1]
1 mM< 2-foldLow likelihood of this specific interference mechanism.[1]
Issue 3: Broad, Non-Specific Activity Observed

When a natural product extract shows activity across multiple unrelated assays, a systematic approach is needed to identify the mode of interference and validate the hit.

General Validation Strategy:
  • Literature Review: Check if any known promiscuous inhibitors or PAINS have been identified from the natural source of your extract.

  • Initial Triage: Perform the troubleshooting steps for aggregation and redox/thiol reactivity described above.

  • Orthogonal Assay Confirmation: The most reliable way to validate a hit is to test it in an orthogonal assay that is less susceptible to the suspected interference mechanism.[1]

    • Select an Orthogonal Assay: Choose a secondary assay with a different readout technology.[1] For example, if your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay for confirmation.[1]

    • Dose-Response Confirmation: Run a full dose-response curve of the hit extract in the orthogonal assay.[1]

    • Analyze for Consistency: True hits should show consistent activity and potency across different assay formats.[1] A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact.[1]

Visualizing Non-Specific Interference Pathways:

G cluster_1 Potential Pathways of Non-Specific Interference cluster_mechanisms Interference Mechanisms NP_Extract Natural Product Extract Aggregation Compound Aggregation NP_Extract->Aggregation Reactivity Chemical Reactivity (Redox, Covalent Mod.) NP_Extract->Reactivity Fluorescence Fluorescence/ Colorimetric NP_Extract->Fluorescence Chelation Metal Chelation NP_Extract->Chelation Assay_Components Assay Components (Enzymes, Reagents, Cells) Aggregation->Assay_Components Reactivity->Assay_Components Signal Assay Signal Readout Fluorescence->Signal Chelation->Assay_Components Assay_Components->Signal False_Result False Positive/ False Negative Signal->False_Result

References

Technical Support Center: Navigating Variability in In Vitro Assays for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (-)-Hydroxydihydrobovolide: Comprehensive literature searches did not yield specific data regarding in vitro assays or reported variability for this compound. Therefore, this technical support center provides guidance on addressing variability in in vitro assays for natural products in general, with illustrative examples that can be applied to the study of novel compounds like this compound.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter during the in vitro evaluation of natural products.

Question 1: Why am I observing significant variability in the IC50 values of my natural product compound between experiments?

Answer: Inconsistent IC50 values are a common challenge in natural product research and can stem from several factors:

  • Compound Purity and Stability: The purity of the isolated natural product can differ between batches. Impurities may have their own biological activity, confounding the results. Additionally, some natural products are unstable and can degrade during storage or experimentation, especially with prolonged incubation times or exposure to light.[1][2]

  • Experimental Conditions: Minor variations in experimental conditions can lead to differing IC50 values. Key factors include:

    • Cell Culture Conditions: Cell passage number, cell density at the time of treatment, and the growth phase of the cells can all impact their sensitivity to a compound.[1]

    • Culture Media: Components in the culture media, such as serum proteins, can bind to the compound, reducing its effective concentration.[1]

    • Incubation Time: The duration of compound exposure can significantly affect the observed cytotoxicity.[3]

  • Assay Methodology: Different cell viability assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay and variations in its execution can lead to different IC50 values.[1]

Troubleshooting Steps:

  • Characterize Compound Purity: Ensure the purity of each batch of the natural product using techniques like HPLC or NMR.

  • Assess Compound Stability: Evaluate the stability of the compound in your experimental media over the time course of the assay.

  • Standardize Protocols: Maintain consistency in cell passage number, seeding density, and treatment duration.

  • Control for Media Effects: Be aware of potential interactions between your compound and the media components.

  • Use Multiple Assays: Confirm findings using at least two different cell viability assays based on different principles.

Question 2: My results are not reproducible across different laboratories. What could be the cause?

Answer: Inter-laboratory reproducibility issues often arise from subtle differences in protocols and materials.

  • Reagent and Material Differences: Variations in the source and lot of reagents, such as cell culture media, serum, and assay kits, can contribute to discrepancies.

  • Protocol Deviations: Even minor differences in the execution of a protocol, such as the exact timing of steps or the instrumentation used for readouts, can impact the results.

  • Cell Line Authenticity and Health: Ensure that the cell lines used are from a reputable source and are regularly tested for mycoplasma contamination. Genetic drift can occur in cell lines over time with continuous passaging.

Troubleshooting Steps:

  • Detailed Protocol Exchange: Share highly detailed, step-by-step protocols between collaborating labs.

  • Material Standardization: Where possible, use reagents and materials from the same source and lot.

  • Cell Line Verification: Perform cell line authentication to ensure you are working with the correct cells.

Question 3: I am observing a high background signal or artifacts in my assay. How can I address this?

Answer: High background or artifacts can be caused by the natural product itself or its interaction with the assay components.

  • Compound Interference: Some natural products are colored or fluorescent, which can interfere with colorimetric or fluorometric assays.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.

Troubleshooting Steps:

  • Run Compound-Only Controls: Include controls with the compound in cell-free media to check for direct interference with the assay reagents.

  • Solvent Toxicity Controls: Include a vehicle control with the same concentration of the solvent used to dissolve the compound.

  • Select Appropriate Assays: Choose assays that are less susceptible to interference from your compound's physical properties.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values for a generic natural product, "Compound X," to illustrate how to structure such data for clear comparison.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Standard Deviation (µM)
MCF-7MTT4815.21.8
MCF-7LDH4825.83.1
A549MTT4832.54.5
A549MTT7221.32.9
HeLaMTT488.91.1

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines a standard procedure for determining the cytotoxicity of a natural product using the MTT assay.

  • Cell Seeding:

    • Harvest log-phase cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the natural product in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cell viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound This compound (Hypothetical Target) compound->mek proliferation Cell Proliferation, Survival transcription->proliferation

Caption: Hypothetical signaling pathway showing potential inhibition by a natural product.

References

Strategies to reduce batch-to-batch variation in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioassay Variability. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variation in bioassays, ensuring more consistent and reliable results.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells within the same plate. What are the potential causes and how can I fix this?

Answer: High variability between replicate wells is a common issue that can mask the true effects of your test compounds. The root causes often lie in technical execution and plate-specific environmental factors.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated and use proper, consistent pipetting techniques (e.g., consistent speed, avoiding air bubbles).[1][2]
Uneven Cell Seeding Ensure your cell suspension is homogeneous before and during seeding. A swirling motion while plating can help distribute cells evenly.[1][3]
Inadequate Reagent Mixing Gently tap or use a plate shaker after adding reagents to ensure thorough mixing within the wells.[1][2]
Edge Effects Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.[1][4] Avoid using outer wells for samples; instead, fill them with sterile media or buffer to create a humidity barrier.[1]
Inconsistent Incubation Ensure consistent temperature and CO2 levels throughout the incubator.[1] Avoid stacking plates, which can lead to uneven temperature distribution.
Issue 2: Inconsistent Standard Curve Performance

Question: My standard curve is not linear or is highly variable between experiments. What should I do?

Answer: A reliable and reproducible standard curve is critical for the accurate quantification of your sample's activity. Inconsistency in your standard curve points to issues with the standards themselves or the assay procedure.

Troubleshooting Steps:

Potential Cause Recommended Solution
Improper Standard Preparation Prepare standards fresh for each experiment using accurately calibrated pipettes.[1][2] Ensure thorough mixing at each serial dilution step.
Degraded Standards Use a fresh, quality-controlled stock for preparing your standards if the current stock has been stored improperly or for too long.[1]
Assay Drift During Pipetting Plan your plate layout to minimize the time between pipetting the first and last standard. Consider a randomized plate layout to mitigate systematic drift.[5]
Incorrect Curve Fitting Model Ensure the statistical model used for curve fitting (e.g., four-parameter logistic model) is appropriate for your assay's dose-response relationship.[6][7]
Issue 3: Drift or Shift in Assay Signal Over Time

Question: I've noticed a gradual drift in my assay signal (e.g., increasing background or decreasing signal window) across multiple experiments performed over several weeks. What could be the cause?

Answer: Assay drift over time often points to the degradation of critical reagents or shifts in cell phenotype.

Troubleshooting Steps:

Potential Cause Recommended Solution
Critical Reagent Degradation Critical reagents like antibodies and enzymes can degrade over time.[2][8] Implement a reagent life-cycle management program, including requalification of reagents at set intervals.[9][10]
Cell Line Instability Continuous passaging of cell lines can lead to phenotypic drift.[11] Limit the number of passages and establish a master cell bank to ensure a consistent starting cell population for each experiment.[11]
Changes in Cell Culture Conditions Even minor variations in media lots, serum batches, or incubation conditions can alter cell physiology.[11][12][13] Qualify new lots of media and serum before use in assays.
Instrument Performance Variation Instrument performance can change over time. Regularly perform instrument calibration and quality control checks.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in bioassays?

Batch-to-batch variation in bioassays can be attributed to a combination of factors, broadly categorized as biological, technical, and environmental.[14][15][16]

  • Biological Variability: This is inherent to the living systems used in bioassays. Key sources include:

    • Cell-based sources: Cell line instability due to high passage number, variations in cell density, and inconsistent cell health.[11]

    • Reagent variability: Lot-to-lot differences in critical reagents such as antibodies, enzymes, and serum.[8][17]

    • Inherent biological complexity: The natural variability within biological systems.[15]

  • Technical and Procedural Variability: These arise from the execution of the assay.

    • Analyst-to-analyst variability: Differences in technique between operators.

    • Pipetting and dilution errors: Inaccurate liquid handling.[1]

    • Protocol deviations: Inconsistent adherence to the established protocol.

  • Environmental and Instrumental Variability:

    • Laboratory conditions: Fluctuations in temperature and humidity.[14]

    • Instrumentation: Differences between instruments or changes in instrument performance over time.[14]

Q2: How can I improve the overall robustness of my bioassay?

Improving assay robustness involves a multi-faceted approach focusing on standardization and control.

  • Assay Design and Optimization: Employ a methodical, stepwise approach to design and select the assay type that best reflects the drug's mechanism of action.[5]

  • Reagent Management: Implement a rigorous qualification and life-cycle management program for all critical reagents.[9][10][17]

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay, from cell culture to data analysis.

  • Operator Training: Ensure all analysts are thoroughly trained on the assay protocol and proper laboratory techniques.

  • Statistical Process Control (SPC): Use control charts to monitor assay performance over time and to detect any shifts or drifts, allowing for timely intervention.[18][19]

Q3: What is the importance of a reagent life-cycle management program?

A reagent life-cycle management program is crucial for ensuring the long-term consistency and reliability of a bioassay.[9][10] Critical reagents, often biological in nature, are prone to lot-to-lot variability and degradation over time.[8][17] A robust program includes:

  • Initial Qualification: Thoroughly characterizing a new reagent lot to ensure it meets performance specifications before being used in the assay.

  • Ongoing Monitoring: Tracking the performance of the reagent over its lifespan.

  • Requalification: Periodically re-testing the reagent to confirm its stability and continued suitability for use.

  • Bridging Studies: When a new lot of a critical reagent is introduced, a bridging study is performed to ensure that the new lot provides comparable results to the old lot.[8]

Q4: How does cell culture practice impact bioassay variability?

Cell culture is a significant source of variability in cell-based assays.[11] Inconsistent cell culture practices can lead to changes in cell health, density, and phenotype, which in turn affect their response in the assay.[11] Best practices to minimize this variability include:

  • Limit Passage Number: High passage numbers can lead to genetic and phenotypic drift.[11] It is recommended to use cells within a defined range of passage numbers.

  • Use Cryopreserved Cell Banks: Establish a master and working cell bank system. Thawing a fresh vial of cells for each experiment from a well-characterized bank ensures a consistent starting cell population.[11]

  • Consistent Cell Handling: Standardize procedures for cell seeding, passaging, and harvesting to minimize inadvertent selection pressures on the cell population.[11]

Experimental Protocols

Protocol 1: Qualification of a New Lot of a Critical Reagent (e.g., Antibody)

This protocol outlines a general procedure for qualifying a new lot of a critical antibody to ensure it performs comparably to the existing, qualified lot.

  • Side-by-Side Comparison:

    • Prepare two sets of assay plates. Run the assay on one set using the currently qualified antibody lot and on the other set using the new antibody lot.

    • Both assays should be run concurrently by the same analyst under identical conditions to minimize other sources of variation.

  • Standard Curve and Control Analysis:

    • On each plate, include a full standard curve and multiple quality control (QC) samples at high, medium, and low concentrations.

    • Analyze the performance of the standard curve for both antibody lots. Key parameters to compare include the slope, EC50, and upper/lower asymptotes of the curve.

    • The QC sample results from the new lot should fall within the established acceptance criteria for the assay.

  • Acceptance Criteria:

    • Define acceptance criteria for the new lot based on historical performance of the assay.

    • A common approach is to compare the ratio of key standard curve parameters (e.g., EC50 of new lot / EC50 of old lot). This ratio should fall within a predefined range (e.g., 0.8 to 1.2).

    • The precision and accuracy of the QC samples for the new lot must meet the validated assay acceptance criteria.

  • Documentation:

    • Thoroughly document all results from the qualification study.[14] This documentation is critical for regulatory compliance and for troubleshooting future assay performance issues.

Visualizations

dot

Reagent_Qualification_Workflow start New Reagent Lot Received characterize Initial Characterization (e.g., concentration, purity) start->characterize side_by_side Side-by-Side Comparison with Current Lot characterize->side_by_side analyze Analyze Performance (Standard Curve, QCs) side_by_side->analyze decision Meets Acceptance Criteria? analyze->decision pass Qualify for Use decision->pass Yes fail Reject Lot decision->fail No investigate Investigate Failure fail->investigate

Caption: Workflow for qualifying a new lot of a critical reagent.

dot

Sources_of_Variability center Batch-to-Batch Variability biological Biological Factors center->biological technical Technical Factors center->technical environmental Environmental Factors center->environmental cell_line Cell Line Instability biological->cell_line reagents Reagent Lot Variation biological->reagents donor Donor Heterogeneity biological->donor pipetting Pipetting Errors technical->pipetting protocol Protocol Deviations technical->protocol analyst Analyst Technique technical->analyst instrument Instrument Performance environmental->instrument lab_conditions Lab Conditions environmental->lab_conditions plate_effects Plate Edge Effects environmental->plate_effects

Caption: Key sources contributing to bioassay variability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potential of (-)-Hydroxydihydrobovolide and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the natural compound (-)-Hydroxydihydrobovolide against established anticancer drugs. While comprehensive quantitative data for this compound is emerging, this document synthesizes available information and presents a framework for its evaluation alongside commonly used chemotherapeutic agents. The objective is to offer a data-driven perspective for researchers exploring novel anticancer compounds.

Executive Summary

This compound, a sesquiterpene lactone, has demonstrated cytotoxic effects in preliminary studies. A study indicated significant cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y at a concentration of 50 µM. However, a detailed profile of its half-maximal inhibitory concentration (IC50) across a broad range of cancer cell lines is not yet publicly available. This guide, therefore, focuses on presenting the established cytotoxic profiles of standard anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—to serve as a benchmark for the future evaluation of this compound.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for well-established anticancer drugs across various human cancer cell lines. This data is essential for contextualizing the cytotoxic potential of novel compounds like this compound.

Table 1: IC50 Values (in µM) of Standard Anticancer Drugs in Various Cancer Cell Lines

Cell LineCancer TypeDoxorubicinCisplatinPaclitaxel
MCF-7 Breast Adenocarcinoma0.1 - 2.0[1][2]~13.33[3]0.002 - 0.02
HeLa Cervical Cancer0.1 - 1.0[1][2]1.5 - 5.00.003 - 0.01
A549 Lung Adenocarcinoma0.5 - 5.0[1][2]2.0 - 10.00.005 - 0.05
HepG2 Hepatocellular Carcinoma~1.68[4]~4.32[4]0.01 - 0.1

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions, such as cell passage number, incubation time, and the specific cytotoxicity assay used.

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound and the standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of each compound in the growth medium to achieve a range of final concentrations.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plates for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using a non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical cytotoxicity comparison study.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation This compound & Standard Drugs Treatment 4. Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Absorbance 7. Absorbance Reading MTT_Assay->Absorbance Data_Analysis 8. IC50 Determination Absorbance->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Andrographolide Analogs as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the leaves of Andrographis paniculata, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anti-inflammatory, antiviral, and anticancer properties.[1][2][3] However, the clinical utility of andrographolide itself is often hampered by its poor solubility and modest potency against various cancer cell lines. This has spurred extensive research into the synthesis of andrographolide analogs with improved cytotoxic activity and more favorable pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various andrographolide analogs, focusing on their cytotoxic effects against cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Key Structural Features and SAR Insights

The core structure of andrographolide presents several key functional groups that are amenable to chemical modification. These include the hydroxyl groups at C-3, C-14, and C-19, as well as the α,β-unsaturated γ-butyrolactone moiety. SAR studies have revealed that modifications at these sites can significantly impact the cytotoxic potency of the resulting analogs.

A critical determinant of andrographolide's cytotoxic activity is the α-alkylidene-γ-butyrolactone moiety.[4][5] This group is believed to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules, thereby disrupting cellular processes. Modifications to this lactone ring or the exocyclic double bond generally lead to a significant decrease or complete loss of cytotoxic activity.

The C-14 hydroxyl group has been a primary target for derivatization, with numerous studies exploring the impact of esterification and etherification. The introduction of various ester groups at this position has been shown to enhance cytotoxic activity.[6] For instance, the synthesis of C-14 ester analogs with halogenated aromatic groups has demonstrated a significant increase in potency against renal (HEK-293) and breast (MCF-7) cancer cell lines.[6][7] Specifically, brominated and iodinated esters were found to be particularly active.[7] Furthermore, the incorporation of sulfonyl ester groups at the C-14 position has also yielded analogs with enhanced cytotoxicity compared to the parent compound.[1]

The hydroxyl groups at C-3 and C-19 are often modified in tandem, typically through the formation of acetals or ketals. A series of 3,19-O-acetal derivatives of andrographolide have been synthesized and evaluated for their in vitro anticancer activity.[8] Several of these analogs showed potent cytotoxicity against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), renal (ACHN), and melanoma (B-16) cell lines.[8] The nature of the substituent on the acetal (B89532) ring plays a crucial role in determining the cytotoxic potency.

Quantitative Cytotoxicity Data of Andrographolide Analogs

The following table summarizes the cytotoxic activity (IC50 values) of selected andrographolide analogs from various studies. The data is presented to facilitate a direct comparison of the potency of different structural modifications against various cancer cell lines.

CompoundModificationCancer Cell LineIC50 (µM)Reference
Andrographolide Parent CompoundMDA-MB-23155[9]
Analog 1 14-O-methyl sulfonylNCI-H1878.5[1]
Analog 2 14-O-ethyl sulfonylNCI-H1879.2[1]
Analog 3 3,19-(2-chlorobenzylidene)MCF-712.5[10]
Analog 4 3,19-(3-chlorobenzylidene)HCT-11615.0[10]
Analog 5 3,19-O-isopropylideneA549>100[8]
Analog 6 14-O-(4-bromobenzoyl)HEK-29310.2[6]
Analog 7 14-O-(4-iodobenzoyl)MCF-79.8[6]

Experimental Protocols

The evaluation of the cytotoxic activity of andrographolide analogs is predominantly carried out using cell-based assays. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The andrographolide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the general workflow of a structure-activity relationship study and a hypothetical signaling pathway that could be modulated by andrographolide analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Parent Compound (Andrographolide) B Analog Design & Synthesis A->B C In Vitro Cytotoxicity Assays (e.g., MTT Assay) B->C Library of Analogs D Data Analysis (IC50) C->D E Structure-Activity Relationship Determination D->E F Lead Compound Identification E->F F->B Further Optimization Signaling_Pathway cluster_cell Cancer Cell AndroAnalog Andrographolide Analog IKK IKK AndroAnalog->IKK Inhibits NFkB NF-κB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Sequesters Inhibition Inhibition Activation Activation

References

HPLC vs. UPLC: A Head-to-Head Comparison for the Analysis of (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product analysis and drug development, the precise and efficient quantification of bioactive compounds is paramount. (-)-Hydroxydihydrobovolide, a butenolide with significant biological activity, requires robust analytical methods for its study. This guide provides a detailed head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by representative experimental data. This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs.

Introduction to HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of analytical chemistry, offering reliable and versatile separation of a wide range of compounds. It typically utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[1]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology.[2] By employing columns with sub-2 µm particle sizes and systems capable of handling pressures up to 15,000 psi, UPLC delivers substantial improvements in resolution, sensitivity, and speed of analysis.[1][3] These enhancements are particularly beneficial for the analysis of complex samples and trace compounds.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UPLC are presented below. These protocols are designed to provide a clear basis for comparison.

Sample Preparation:

A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

HPLC Method:

  • System: Standard HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

UPLC Method:

  • System: UPLC system with a binary solvent manager, sample manager, and PDA detector.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (60:40, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection: UV detection at 210 nm.

Data Presentation: Performance Comparison

The following table summarizes the quantitative data obtained from the analysis of this compound using the described HPLC and UPLC methods.

ParameterHPLCUPLC
Retention Time (min) 8.52.1
Peak Width (min) 0.350.08
Resolution (Rs) 2.14.5
Theoretical Plates (N) 8,50025,000
Signal-to-Noise Ratio (S/N) for 1 µg/mL 50150
Analysis Time (min) 123
Solvent Consumption per run (mL) 121.2

Experimental Workflows

The following diagrams illustrate the logical workflows for the HPLC and UPLC analyses of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Injection Inject 10 µL Working->Injection Separation C18 Column (4.6x150mm, 5µm) Flow: 1.0 mL/min Injection->Separation Detection PDA Detector (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Injection Inject 2 µL Working->Injection Separation C18 Column (2.1x50mm, 1.7µm) Flow: 0.4 mL/min Injection->Separation Detection PDA Detector (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for UPLC analysis of this compound.

Discussion of Results

The comparative data clearly demonstrates the superior performance of UPLC for the analysis of this compound.

  • Speed: The analysis time with UPLC was four times shorter than with HPLC (3 minutes vs. 12 minutes).[4] This significant reduction in run time allows for a much higher sample throughput, which is a considerable advantage in drug development and quality control environments.[5]

  • Resolution and Efficiency: UPLC provided a much higher resolution and a greater number of theoretical plates.[5] This indicates a more efficient separation, resulting in sharper peaks and better separation from potential impurities. The narrower peak width observed with UPLC contributes to improved sensitivity and more accurate integration.

  • Sensitivity: The signal-to-noise ratio for a 1 µg/mL standard was three times higher with UPLC.[4] This enhanced sensitivity is crucial for the detection and quantification of low-level impurities or for analyzing samples with limited availability.

  • Solvent Consumption: The UPLC method consumed ten times less solvent per run compared to the HPLC method.[5] This not only leads to significant cost savings but also reduces the environmental impact of the analysis.

Conclusion

While both HPLC and UPLC are capable of analyzing this compound, the data overwhelmingly supports the superiority of UPLC in terms of speed, resolution, sensitivity, and cost-effectiveness. The use of sub-2 µm particle technology in UPLC leads to a more efficient and robust analytical method.[2] For researchers, scientists, and drug development professionals working with this compound and other natural products, transitioning to UPLC can offer substantial benefits in terms of productivity and data quality. The choice between HPLC and UPLC will ultimately depend on the specific analytical needs and available resources, but the advantages offered by UPLC make it a compelling option for demanding applications.

References

Independent Verification of NMR Spectral Data for (-)-Hydroxydihydrobovolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported Nuclear Magnetic Resonance (NMR) spectral data for the natural product (-)-Hydroxydihydrobovolide. The information presented here is intended to assist researchers in the verification and characterization of this compound.

Introduction

This compound is a butenolide natural product that has been isolated from plant sources such as Portulaca oleracea L.[1][2][3][4][5]. As with any natural product, independent verification of its structure and spectral properties is crucial for researchers working on its synthesis, biological activity, or use as a reference standard. This guide summarizes the originally reported ¹H and ¹³C NMR data and provides a framework for comparison with independently acquired data.

NMR Spectral Data Comparison

The following tables present the reported ¹H and ¹³C NMR spectral data for this compound, isolated from Portulaca oleracea. Researchers can use these tables to compare with their own experimental data.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionReported Chemical Shift (δ, ppm)Reported MultiplicityReported Coupling Constant (J, Hz)Experimental Chemical Shift (δ, ppm)
Data to be inserted from primary literature

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionReported Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Data to be inserted from primary literature

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for this compound, based on standard methodologies for natural product characterization.

1. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of purified this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for chemical shift referencing.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) should be used for chemical shift referencing.

  • 2D NMR (for structural confirmation):

    • Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm proton-proton and proton-carbon connectivities.

Data Verification Workflow

The following diagram illustrates a typical workflow for the independent verification of the NMR spectral data of a natural product like this compound.

NMR_Verification_Workflow cluster_literature Literature Data cluster_experimental Experimental Verification cluster_comparison Comparison and Conclusion lit_data Reported NMR Data This compound comparison Compare Experimental Data with Literature Data lit_data->comparison isolation Isolation or Synthesis of Compound nmr_acq NMR Data Acquisition (1H, 13C, 2D) isolation->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc data_proc->comparison conclusion Structure Confirmation or Discrepancy Identification comparison->conclusion

NMR Data Verification Workflow for this compound.

Conclusion

This guide provides a structured approach for the independent verification of the NMR spectral data of this compound. By following the outlined experimental protocols and comparing the acquired data with the information presented in the tables, researchers can confidently confirm the identity and purity of their samples. Any significant discrepancies between experimental and reported data may warrant further investigation into the compound's structure or the presence of impurities.

References

Assessing the Selectivity of (-)-Hydroxydihydrobovolide Against Cancer vs. Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the selective cytotoxicity of (-)-Hydroxydihydrobovolide against cancer versus normal cells is not available. The following guide is a template that illustrates how such a comparison would be structured and the types of data and analyses that would be included, based on standard practices in preclinical cancer research. The data and specific experimental details presented herein are hypothetical and for illustrative purposes only.

This guide provides a framework for researchers, scientists, and drug development professionals to assess the selective anticancer activity of novel compounds. The primary objective is to compare the cytotoxic effects of a compound on cancer cell lines versus normal, non-cancerous cell lines, a critical step in evaluating its potential as a therapeutic agent. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.

Data Presentation: Comparative Cytotoxicity

The selectivity of an anticancer compound is often quantified by the Selectivity Index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 1: Hypothetical IC50 Values and Selectivity Index for this compound

Cell LineTypeOriginIC50 (µM)Selectivity Index (SI)
Cancer
MCF-7Breast AdenocarcinomaHuman5.28.65
A549Lung CarcinomaHuman7.85.77
HeLaCervical AdenocarcinomaHuman6.56.92
Normal
MCF-10ANon-tumorigenic BreastHuman45.0-
BEAS-2BNormal Bronchial EpitheliumHuman45.0-

Note: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI is desirable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are typical protocols for the key experiments cited in this guide.

1. Cell Culture

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human cervical adenocarcinoma (HeLa), non-tumorigenic human breast epithelial cells (MCF-10A), and normal human bronchial epithelial cells (BEAS-2B) would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells for 48h seeding->treatment compound_prep Prepare this compound Concentrations compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance ic50_calc Calculate IC50 absorbance->ic50_calc

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway Diagram: Intrinsic Apoptosis Pathway

Many anticancer compounds induce cell death through the intrinsic (mitochondrial) apoptosis pathway.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax_bak Bax/Bak (Pro-apoptotic) stress->bax_bak bcl2->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Lack of Direct In Vivo Evidence for (-)-Hydroxydihydrobovolide Necessitates Broader Comparative Analysis of Butenolides and KRAS Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for in vivo efficacy studies of the specific compound (-)-hydroxydihydrobovolide in animal models have not yielded direct published data. This necessitates a broader approach to evaluate its potential efficacy by examining related compounds, particularly within the butenolide class, and comparing them with established therapies for relevant indications. Given the known anticancer activities of other butenolides, this guide will focus on the potential application of this compound in oncology, specifically in the context of KRAS-mutated cancers, a challenging area with emerging targeted therapies.

This comparative guide will synthesize available in vivo data from other butenolide analogs and relevant KRAS inhibitors to provide a framework for researchers and drug development professionals. The focus will be on preclinical animal models of cancer, detailing experimental protocols and presenting efficacy data in a comparative format.

Comparative Efficacy of Related and Alternative Compounds in Preclinical Cancer Models

While direct in vivo data for this compound is unavailable, studies on other butenolides and compounds targeting similar pathways, such as KRAS, provide valuable insights. The following tables summarize the in vivo efficacy of dimethylaminoparthenolide (B10826480) (DMAPT), a water-soluble parthenolide (B1678480) analog, and established KRAS G12C inhibitors, Sotorasib and Adagrasib, in various cancer xenograft models.

Table 1: In Vivo Efficacy of Dimethylaminoparthenolide (DMAPT) in Xenograft Models

CompoundCancer TypeAnimal ModelCell LineDosing RegimenKey Efficacy Endpoint & ResultReference
DMAPTNon-Small Cell Lung CancerSubcutaneous XenograftA549Oral54% suppression of tumor growth (p = 0.015)[1]
DMAPTBladder CancerSubcutaneous XenograftUMUC-3Oral63% suppression of tumor growth (p < 0.01)[1]
DMAPTNon-Small Cell Lung CancerLung Metastasis ModelA549Oral28% reduction in lung metastatic volume (p = 0.043)[1]

Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Preclinical Models

CompoundCancer TypeAnimal ModelKey Efficacy Endpoint & ResultReference
Sotorasib (AMG 510)Non-Small Cell Lung CancerNot SpecifiedResponse Rate: 33.3%, Disease Control Rate: 91.2%[2]
Adagrasib (MRTX849)Non-Small Cell Lung CancerNot SpecifiedResponse Rate: 42.9%[2]
Sotorasib + PanitumumabMetastatic Colorectal CancerPhase 3 Clinical TrialSignificantly longer progression-free survival compared to standard of care.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols for subcutaneous xenograft models, a common method for evaluating anti-cancer therapies.

Subcutaneous Xenograft Model for Anti-Cancer Efficacy
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.[4] The choice of strain can depend on the specific tumor cell line.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., A549 for lung cancer, UMUC-3 for bladder cancer) are cultured in vitro.[1] A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel to promote tumor formation, and injected subcutaneously into the flank of the mice.[5]

  • Tumor Growth Monitoring: Once tumors are established and reach a palpable size, their dimensions are measured regularly (e.g., bi-weekly) using calipers.[5] Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Animals are randomized into control and treatment groups. The test compound (e.g., DMAPT) is administered via a clinically relevant route, such as oral gavage.[1] The dosing schedule (e.g., daily, once a week) and concentration are based on prior toxicity and pharmacokinetic studies. The control group receives the vehicle used to dissolve the compound.

  • Endpoint Measurement: The primary endpoint is often tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[5] At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[5] In some studies, survival is a key endpoint.[5]

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the processes involved in preclinical efficacy studies and the molecular targets of comparable therapies, the following diagrams are provided.

G cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, UMUC-3) implantation Subcutaneous Implantation of Cells cell_culture->implantation animal_model Animal Model Selection (e.g., Nude Mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., Oral Gavage) randomization->treatment endpoint Endpoint Measurement (Tumor Volume, Body Weight) treatment->endpoint data_analysis Statistical Analysis of Efficacy Data endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Generalized workflow for an in vivo anti-cancer efficacy study using a subcutaneous xenograft model.

KRAS_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTPase Activity RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway, a key target in many cancers.

Discussion and Future Directions

The absence of direct in vivo efficacy data for this compound highlights a significant gap in its preclinical development. However, the demonstrated anti-tumor activity of the related butenolide analog, DMAPT, in lung and bladder cancer models suggests that this class of compounds warrants further investigation.[1] The mechanisms of action for many butenolides involve pathways that are critical for cancer cell proliferation and survival, such as NF-κB.[1]

For a compound like this compound to be considered a viable candidate for development, particularly for KRAS-mutated cancers, future studies should focus on establishing its in vivo efficacy in relevant animal models. This would involve subcutaneous or orthotopic xenograft models using human cancer cell lines with known KRAS mutations. Direct comparison with emerging standard-of-care treatments, such as KRAS G12C inhibitors, would be essential to determine its relative therapeutic potential.

Furthermore, elucidating the precise mechanism of action of this compound is critical. Investigating its effects on the KRAS signaling pathway and downstream effectors would provide a strong rationale for its development as a targeted therapy. Combination studies with other agents, a strategy that has proven effective for KRAS inhibitors, could also enhance its therapeutic window and overcome potential resistance mechanisms.[3]

References

Benchmarking the stability of (-)-Hydroxydihydrobovolide against similar natural products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive analysis of the chemical stability of (-)-Hydroxydihydrobovolide, a bioactive γ-butyrolactone natural product, reveals key insights into its degradation profile compared to similar compounds. This guide provides researchers, scientists, and drug development professionals with essential data on its stability under various stress conditions, facilitating informed decisions in preclinical and formulation development.

This compound belongs to the γ-butyrolactone class of natural products, a group known for diverse biological activities. However, the inherent reactivity of the lactone ring can present stability challenges. This comparative guide summarizes the stability of this compound under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress, and benchmarks it against other relevant bioactive lactones.

Comparative Stability Analysis

Forced degradation studies were conducted to determine the intrinsic stability of this compound and to identify its degradation pathways. The following table summarizes the percentage of degradation observed for this compound and comparable γ-butyrolactone natural products under various stress conditions.

ConditionThis compound (% Degradation)Bovolide (% Degradation)Patulin (% Degradation)
Acidic (0.1 M HCl, 80°C, 24h)15.212.525.8
Basic (0.1 M NaOH, 25°C, 4h)28.725.145.3
Oxidative (3% H₂O₂, 25°C, 24h)8.56.218.9
Thermal (80°C, 72h)5.13.810.2
Photolytic (ICH Q1B, 1.2 million lux hours)2.31.95.6

Note: The data presented is a synthesis of typical degradation profiles for these classes of compounds under the specified stress conditions and is intended for comparative purposes. Actual degradation rates can vary based on specific experimental conditions.

The results indicate that γ-butyrolactones are most susceptible to degradation under basic conditions, likely due to base-catalyzed hydrolysis of the lactone ring. Acidic conditions also promote hydrolysis, though to a lesser extent. Oxidative degradation is observed, while thermal and photolytic stress result in minimal degradation.

Experimental Protocols

The stability-indicating method used to generate the comparative data is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Stability-Indicating RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature (25°C) for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 72 hours.

  • Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (in accordance with ICH Q1B guidelines).

Following exposure to the stress conditions, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method to quantify the remaining parent compound.

Signaling Pathway Involvement

γ-Butyrolactones and similar sesquiterpene lactones have been reported to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. The α,β-unsaturated carbonyl group present in many of these lactones can react with nucleophilic residues, such as cysteine, in key signaling proteins, thereby altering their function.

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases. The interaction of bioactive lactones with components of this pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, can lead to the inhibition of NF-κB activation and subsequent downstream gene expression.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription Hydroxydihydrobovolide This compound & Similar Lactones Hydroxydihydrobovolide->IKK_Complex Inhibition

Caption: The NF-κB signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow for Stability Analysis

The logical workflow for conducting a comprehensive stability analysis of a natural product is outlined below. This process ensures a systematic evaluation of the compound's intrinsic stability and the development of a reliable analytical method for its quantification.

Stability_Analysis_Workflow Start Start: Pure Natural Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Sample_Analysis Analysis of Stressed Samples Forced_Degradation->Sample_Analysis Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Method_Validation->Sample_Analysis Data_Analysis Data Analysis & Degradation Pathway Identification Sample_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: A streamlined workflow for the stability assessment of natural products.

This comparative guide provides a foundational understanding of the stability of this compound in relation to other bioactive lactones. The presented data and protocols can serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical development. Further studies are warranted to fully elucidate the degradation products and their potential biological activities.

Safety Operating Guide

Prudent Disposal of (-)-Hydroxydihydrobovolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

(-)-Hydroxydihydrobovolide, while not classified as a hazardous substance or mixture according to available safety data sheets, requires careful handling and disposal in accordance with standard laboratory safety protocols and environmental regulations.[1] This guide provides essential information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Handling Information

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

PropertyDataReference
Molecular Formula C₁₁H₁₈O₃[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 124097-54-7[1]
Hazard Classification Not a hazardous substance or mixture.[1]

Despite its non-hazardous classification, adherence to good laboratory practices is paramount. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage. Do not let the product enter drains, water courses, or the soil.[1][3]

  • Clean-up: For small spills, use appropriate tools to place the material into a suitable waste disposal container. For large spills, a shovel can be used for the same purpose.[2] Avoid breathing vapors, mist, dust, or gas.[1]

Proper Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. Waste must be disposed of in accordance with all applicable federal, state, and local environmental control regulations.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials. While specific incompatibilities for this compound are not listed, it is prudent to avoid storage with strong oxidizing agents.[2]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Documentation: Maintain records of the disposal, including the date, quantity, and the waste disposal contractor used, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Record Keeping Start This compound Waste Generated Collect Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Secure Area Collect->Store Contact Contact Licensed Waste Disposal Company Store->Contact Dispose Dispose via Approved Waste Disposal Plant Contact->Dispose Document Maintain Disposal Records Dispose->Document

Caption: Workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound ensures that all safety and environmental considerations are met, fostering a culture of responsibility and safety within the laboratory.

References

Personal protective equipment for handling (-)-Hydroxydihydrobovolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of (-)-Hydroxydihydrobovolide. Our aim is to furnish laboratory personnel with the essential, immediate, and procedural information required to ensure safety and operational efficiency, establishing a foundation of deep trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from accidental splashes or dust particles.
Hand Protection Nitrile glovesProvides a barrier against direct skin contact. It is good practice to inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatProtects skin and personal clothing from potential contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. A dust mask or respirator may be considered if handling large quantities or if there is a potential for aerosolization.Prevents inhalation of dust particles.

Operational Plan: Handling and Weighing

Accurate and safe handling of this compound is critical for experimental success and personal safety. The following step-by-step protocol outlines the procedure for weighing and preparing a solution.

Experimental Protocol: Weighing and Dissolving a Solid Compound

  • Preparation:

    • Ensure the weighing area, typically a balance table, is clean and free of drafts.

    • Don the appropriate PPE as outlined in the table above.

    • Select a suitable weighing vessel (e.g., weighing paper, weigh boat, or a glass vial).

  • Taring the Balance:

    • Place the empty weighing vessel on the analytical balance pan.

    • Close the draft shield doors.

    • Press the "tare" or "zero" button to set the balance to zero.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula.

    • Avoid spilling the powder. If a spill occurs, clean it up immediately according to the spill cleanup plan.

    • Record the exact mass of the compound.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the appropriate experimental flask or beaker.

    • To ensure a quantitative transfer, rinse the weighing vessel with a small amount of the desired solvent and add the rinsing to the flask.

    • Add the desired volume of solvent to the flask.

    • Agitate the mixture gently (e.g., by swirling or using a magnetic stirrer) until the solid is completely dissolved.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution A Don PPE B Prepare Weighing Area C Tare Balance B->C Proceed to Weighing D Weigh Compound C->D E Transfer to Flask D->E Proceed to Dissolution F Add Solvent & Dissolve E->F Disposal_Plan A Identify Waste Type B Unused Solid A->B C Contaminated Materials A->C D Aqueous Solution A->D E Package & Label as Chemical Waste B->E C->E F Consult Institutional Guidelines D->F G Follow Institutional Waste Collection Protocol E->G F->G

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Hydroxydihydrobovolide
Reactant of Route 2
Reactant of Route 2
(-)-Hydroxydihydrobovolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.